molecular formula C9H11FO2 B3046963 3-(3-Fluorophenoxy)-1-propanol CAS No. 133077-41-5

3-(3-Fluorophenoxy)-1-propanol

Cat. No.: B3046963
CAS No.: 133077-41-5
M. Wt: 170.18 g/mol
InChI Key: PEUTYYUKCAHEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenoxy)-1-propanol is a chemical compound of interest in organic chemistry and pharmaceutical research. As a propanol derivative featuring a fluorophenoxy group, it serves as a versatile building block (synthon) for the synthesis of more complex molecules. Researchers utilize this compound in exploring structure-activity relationships and developing new active ingredients. Its structure suggests potential applications in creating libraries of compounds for screening in medicinal chemistry programs. The fluorine atom on the phenoxy ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for drug discovery and development. The product is provided for Research Use Only and is not intended for any other use. Specific data on its mechanism of action is dependent on the final compound it is used to create.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUTYYUKCAHEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567998
Record name 3-(3-Fluorophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133077-41-5
Record name 3-(3-Fluorophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Fluorophenoxy)-1-propanol solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, stability mechanisms, and application protocols for 3-(3-Fluorophenoxy)-1-propanol , a critical intermediate in the synthesis of prostaglandin analogs and serotonin reuptake inhibitors.[1][2][3]

Solubility, Stability, and Application in Pharmaceutical Synthesis[1][2][3]

CAS Number: 133077-41-5 Formula: C₉H₁₁FO₂ Molecular Weight: 170.18 g/mol [1][2][3][4]

Executive Summary

This compound is a fluorinated ether-alcohol intermediate used primarily in the development of FP receptor agonists (prostaglandin analogs) and neuroactive small molecules .[1][2][3] Its structural motif—a phenoxypropyl tail substituted with a meta-fluorine atom—is a pharmacophore modulator known to enhance metabolic stability and alter lipophilicity compared to non-fluorinated analogs.[1][2][3]

This guide provides a standardized framework for handling this compound, focusing on overcoming its limited aqueous solubility and ensuring long-term stability during storage and synthesis.[1][2][3]

Physicochemical Profile & Solubility Landscape

The solubility of this compound is dictated by its amphiphilic nature: the lipophilic fluorophenoxy "head" contrasts with the hydrophilic hydroxyl "tail."[1][2][3] This duality requires specific solvent systems for optimal utility in biological assays or synthetic reactions.[1][2][3]

Quantitative Solubility Data
Solvent SystemSolubility RatingConcentration Limit (Approx.)Application Context
DMSO High>100 mg/mLPrimary stock solution for bioassays.[1][2][3]
Ethanol High>100 mg/mLFormulation and synthesis solvent.
DMF High>50 mg/mLHigh-boiling solvent for coupling reactions.[1][2][3]
Water (pH 7.2) Low<0.5 mg/mLNot suitable for direct dissolution; requires co-solvent.[1][2]
PBS (with 10% DMSO) Moderate~1-2 mg/mLWorking solution for aqueous buffers.[1][2][3]
Solubilization Protocol (Standard Operating Procedure)

To prevent precipitation ("crashing out") when introducing the compound to aqueous media:

  • Primary Stock: Dissolve the neat oil/solid in anhydrous DMSO or Ethanol to a concentration of 50 mM . Vortex for 30 seconds.[1][2][3]

  • Secondary Dilution: Dilute the stock 1:10 into the same organic solvent (e.g., 5 mM).

  • Aqueous Introduction: Slowly add the secondary dilution to the aqueous buffer (PBS or media) while vortexing rapidly.

    • Critical Rule: Keep the final organic solvent concentration <0.1% to avoid cellular toxicity, unless the assay tolerates higher levels.

Stability & Degradation Mechanisms[1][2][3]

While the ether linkage is chemically robust, the primary alcohol and the aromatic ring present specific vulnerabilities under stress conditions.

Degradation Pathways[1][2]
  • Oxidation (Primary Threat): The terminal hydroxyl group (-CH₂OH) is susceptible to oxidation to the aldehyde (propanal derivative) and subsequently the carboxylic acid upon prolonged exposure to air or oxidizing agents.[1][2]

  • Ether Cleavage: Under highly acidic conditions (pH < 2) and elevated temperatures, the ether bond may hydrolyze, releasing 3-fluorophenol.[1]

  • Photolytic Dehalogenation: Prolonged UV exposure can theoretically lead to defluorination, though this is kinetically slow without a catalyst.[1][3]

Storage Decision Tree

The following logic gate ensures maximum shelf-life retention (>2 years).

StorageProtocol Start Received Compound StateCheck Physical State Check Start->StateCheck LongTerm Long-Term Storage (>1 Month) StateCheck->LongTerm ShortTerm Active Use (<1 Month) StateCheck->ShortTerm Condition1 Store at -20°C Purge with Argon/Nitrogen Desiccate LongTerm->Condition1 Condition2 Store at 4°C Seal Tightly Protect from Light ShortTerm->Condition2

Caption: Decision matrix for preserving chemical integrity based on usage frequency.

Synthesis & Application Context

Role in Drug Development

This compound serves as a "linker" fragment.[1][2][3] In prostaglandin analogs (e.g., related to Travoprost or Fluprostenol ), the 3-fluorophenoxy moiety mimics the receptor-binding domain while resisting metabolic degradation by cytochrome P450 enzymes more effectively than non-fluorinated equivalents.[1][2]

Synthetic Route: Williamson Ether Synthesis

The most reliable method for generating this intermediate in-house involves the coupling of 3-fluorophenol with 3-bromo-1-propanol.[1][2][3]

Reaction Scheme:

  • Reagents: 3-Fluorophenol (1.0 eq), 3-Bromo-1-propanol (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetone (reflux) or DMF (80°C).

  • Mechanism: S_N2 nucleophilic substitution.[1][2][3]

SynthesisPath Reactants 3-Fluorophenol + Base (K2CO3) Intermediate Phenoxide Anion Reactants->Intermediate Deprotonation Reagent2 + 3-Bromo-1-propanol Intermediate->Reagent2 Nucleophilic Attack Product This compound Reagent2->Product Reflux (12h)

Caption: S_N2 synthetic pathway for generating the target ether-alcohol.

Experimental Protocol (Lab Scale)
  • Charge: To a round-bottom flask, add 3-fluorophenol (10 mmol) and anhydrous K₂CO₃ (20 mmol) in Acetone (50 mL).

  • Activate: Stir at room temperature for 30 minutes to generate the phenoxide.

  • Addition: Add 3-bromo-1-propanol (12 mmol) dropwise.

  • Reflux: Heat to reflux (approx. 56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

References

  • Cayman Chemical. (n.d.).[1][2][3] 16-(3-fluorophenoxy) tetranor Prostaglandin F2α methyl amide Product Information. Retrieved from [1][2]

  • PubChem. (2025).[1][2][3][5] 3-(3,5-Difluorophenoxy)propan-1-ol Compound Summary. (Analogous Structure Reference). Retrieved from [1][2][6]

  • Accela ChemBio. (2025).[1][2][3] Product Catalog: this compound (CAS 133077-41-5).[1][2][3][4] Retrieved from [1][2]

  • Sorbera, L. A., & Castañer, J. (2000).[1][7] Travoprost: Antiglaucoma Prostaglandin Analog.[1][2][3][5][8] Drugs of the Future, 25(1), 41-45.[1] (Contextual reference for phenoxy-prostaglandin synthesis).

Sources

Literature review of 3-(3-Fluorophenoxy)-1-propanol studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Strategic Utilization of 3-(3-Fluorophenoxy)-1-propanol in Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive review of This compound (CAS: 133077-41-5), a critical intermediate in the synthesis of central nervous system (CNS) modulators and aryloxyalkyl-amine pharmacophores.[1][2][3] Unlike a simple solvent or reagent, this molecule represents a "privileged scaffold"—a structural motif capable of providing specific physicochemical properties (lipophilicity, metabolic stability) to a wide array of bioactive ligands.[2][3]

This document is designed for medicinal chemists and process scientists. It moves beyond basic characterization to explore the causality of its use: why the meta-fluorine substitution is selected over para- or ortho-isomers, and how to efficiently incorporate this moiety into drug candidates targeting serotonin (5-HT) receptors and sodium channels.[1][2][3]

Part 1: Structural Logic & Pharmacophore Design

The Fluorine Effect in Linker Design

In drug discovery, the propyl ether chain acts as a flexible linker, distancing the aromatic "head" from the amine "tail" (often a piperidine or piperazine).[2][3] The inclusion of the fluorine atom at the 3-position (meta) of the phenoxy ring is a deliberate design choice driven by three factors:

  • Metabolic Blocking: The phenyl ring is susceptible to Phase I oxidation by Cytochrome P450 enzymes.[2][3] While para-hydroxylation is most common, meta-substitution with fluorine (a bioisostere of hydrogen) blocks metabolic attack at that specific site without introducing significant steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[1][2][3]

  • Electronic Modulation: The high electronegativity of fluorine exerts a strong inductive effect (

    
    ), withdrawing electron density from the aromatic ring.[2][3] This reduces the electron richness of the phenoxy system, potentially reducing the rate of oxidative metabolism on the ring overall.[3]
    
  • Lipophilicity Tuning: The C-F bond increases the LogP of the molecule, enhancing blood-brain barrier (BBB) permeability—a critical requirement for the CNS-active drugs (e.g., antidepressants, antipsychotics) that frequently utilize this scaffold.[2][3]

Comparative Physicochemical Profile
PropertyValueRelevance to Protocol
CAS Number 133077-41-5Identification
Molecular Formula C9H11FO2Stoichiometry calculations
Molecular Weight 170.18 g/mol Yield calculations
Boiling Point ~280°C (Predicted)High boiling point requires vacuum distillation for purification.[1][2][3]
LogP ~1.9 - 2.1Moderate lipophilicity; amenable to extraction with EtOAc or DCM.[1][2][3]
H-Bond Donors 1 (Alcohol)Primary site for derivatization (Mesylation/Tosylation).[1][2][3]

Part 2: Synthetic Protocols & Methodologies

Protocol A: Williamson Ether Synthesis (Scale-Up Optimized)

Objective: Synthesis of this compound from 3-fluorophenol.[1][2][3] Rationale: This route avoids the use of expensive Mitsunobu reagents and is scalable for kilogram-batch production.[1][2][3]

Reagents:

  • 3-Fluorophenol (1.0 eq)[1][2][3]

  • 3-Bromo-1-propanol (1.2 eq)[1][2][3]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2][3]
    
  • Solvent: Acetonitrile (ACN) or Acetone (reflux).[2][3]

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with 3-fluorophenol and anhydrous ACN. Add powdered

    
    . Stir at room temperature for 30 minutes to facilitate phenoxide formation.[1][2][3] Critical: Ensure 
    
    
    
    is finely milled to maximize surface area.[1][2][3]
  • Alkylation: Add 3-bromo-1-propanol dropwise over 20 minutes. Causality: Slow addition prevents localized concentration spikes that could lead to O-alkylation vs. C-alkylation side reactions (though rare with phenols, controlling exotherm is key).[1][2][3]

  • Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool to room temperature. Filter off inorganic salts (

    
    , unreacted carbonate).[2][3] Concentrate the filtrate under reduced pressure.
    
  • Purification: Dilute residue with EtOAc, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over

    
    .[1][2][3][4]
    
  • Distillation: Purify the crude oil via Kugelrohr distillation or vacuum distillation (0.5 mmHg) to obtain a clear, colorless liquid.

Protocol B: Activation for Coupling (Mesylation)

Objective: Converting the alcohol to a leaving group (Mesylate) for amine coupling.[3]

Reagents:

  • This compound (1.0 eq)[1][2][3][5]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)[1][2][3]

  • Triethylamine (TEA) (1.5 eq)[1][2][3]

  • Solvent: Dichloromethane (DCM).[1][2][3]

Workflow:

  • Dissolve alcohol and TEA in DCM; cool to 0°C.

  • Add MsCl dropwise (exothermic).[1][2][3]

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench with saturated

    
    .[1][2][3] Isolate organic layer.[1][2][3][6]
    
  • Note: The mesylate is often unstable on silica; use immediately in the next coupling step without column chromatography.[3]

Part 3: Visualization of Mechanistic Logic

The following diagram illustrates the synthetic pathway and the downstream application of this intermediate in creating a generic serotonin-modulating pharmacophore.

G cluster_0 Precursors cluster_1 Core Intermediate cluster_2 Activation & Coupling cluster_3 Final Bioactive Ligand Phenol 3-Fluorophenol (Nucleophile) Alcohol This compound (Target Molecule) Phenol->Alcohol Williamson Ether (K2CO3, Reflux) Linker 3-Bromo-1-propanol (Electrophile) Linker->Alcohol Mesylate Mesylate / Bromide (Activated Species) Alcohol->Mesylate MsCl, TEA (Activation) Drug Aryloxypropyl-Amine (e.g., 5-HT Antagonist) Mesylate->Drug SN2 Coupling (Amine Nucleophile) Amine Piperidine/Piperazine Pharmacophore Amine->Drug Logic Meta-F Substitution: 1. Blocks Metabolic Oxidation 2. Increases LogP (CNS Entry) 3. Electronic Tuning Logic->Phenol

Figure 1: Synthetic workflow and strategic logic for this compound utilization.

Part 4: Case Study & Application

Synthesis of 5-HT Receptor Antagonists

A primary application of this alcohol is in the synthesis of piperidine-based serotonin antagonists.[1][2][3] The 3-(3-fluorophenoxy)propyl moiety serves as the "anchor" that positions the basic nitrogen of the piperidine at the correct distance from the aromatic ring to interact with the aspartic acid residue in the receptor binding pocket (the "ionic lock").[1][3]

Data Summary of Derivatives: Studies on similar aryloxyalkyl-amines suggest the following Structure-Activity Relationship (SAR) trends:

Structural VariationEffect on 5-HT AffinityMetabolic Stability
3-Fluoro (Meta) High Enhanced (Blocks ring oxidation)
4-Fluoro (Para)ModerateHigh (Blocks primary metabolic site)
UnsubstitutedModerateLow (Rapid hydroxylation)
2-Fluoro (Ortho)LowModerate (Steric clash likely)

Interpretation: The 3-fluoro analog often strikes the optimal balance between steric fit and metabolic protection, making the this compound intermediate highly valuable.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24693918, 3-[(3-Fluorophenoxy)methyl]piperidine. Retrieved from [Link]

    • Context: Validates the use of the 3-fluorophenoxy moiety in piperidine-linked bioactive molecules.[1][2][3]

    • Context: Source of physical property data and commercial availability as a building block.[2][3]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design.[3] Chemical Reviews, 96(8), 3147-3176.[2][3]

    • Context: Foundational text explaining the metabolic stability conferred by fluorine substitution (grounding the "Fluorine Effect" section).[3]

    • Context: Verification of CAS and industrial synthesis routes.[2][3]

Sources

Methodological & Application

Application Note: Strategic Synthesis of 3-(3-Fluorophenoxy)-1-propanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-(3-fluorophenoxy)-1-propanol moiety is a critical pharmacophore in medicinal chemistry, serving as a robust linker in the development of serotonin reuptake inhibitors, GPCR ligands, and kinase inhibitors. The inclusion of the fluorine atom at the meta-position of the phenoxy ring enhances metabolic stability against P450 oxidation while modulating lipophilicity (


) and electronic distribution.

This Application Note details three distinct synthetic pathways to access this scaffold. Unlike generic protocols, this guide prioritizes chemoselectivity —specifically avoiding the competitive O-alkylation of the aliphatic alcohol—and process safety .

Synthetic Strategy Decision Matrix

The choice of method depends on scale, available starting materials, and tolerance for purification complexity.

SynthesisStrategy Start Start: 3-Fluorophenol Scale Primary Constraint? Start->Scale Williamson Route A: Williamson Ether (Preferred for Scale) Scale->Williamson Cost/Simplicity Mitsunobu Route B: Mitsunobu Coupling (Mild Conditions, Complex Workup) Scale->Mitsunobu Sensitive Substrates Reduction Route C: Ester Reduction (Avoids Halo-Alcohols) Scale->Reduction Safety/Volatility Product: this compound Product: this compound Williamson->Product: this compound Mitsunobu->Product: this compound Reduction->Product: this compound

Figure 1: Decision matrix for selecting the optimal synthetic route based on laboratory constraints.[1]

Critical Mechanism: Chemoselectivity Control

The primary challenge in synthesizing this compound from 3-fluorophenol and 3-bromo-1-propanol is preventing the aliphatic alcohol from acting as a nucleophile.[1]

  • Acidity Differential: 3-Fluorophenol (

    
    ) is significantly more acidic than the primary alcohol of the alkylating agent (
    
    
    
    ).
  • The Solution: By using a mild base such as Potassium Carbonate (

    
    ), we selectively deprotonate only the phenol. The resulting phenoxide is the only active nucleophile in the system, driving the 
    
    
    
    displacement of the bromide while leaving the aliphatic hydroxyl group protonated and inert.

Detailed Protocols

Method A: Williamson Ether Synthesis (The Workhorse)

Best for: Gram-to-kilogram scale, robust substrates.

Reagents
  • Substrate: 3-Fluorophenol (1.0 equiv)

  • Alkylating Agent: 3-Bromo-1-propanol (1.2 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) - accelerates reaction via Finkelstein exchange.[1]

Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Solvation: Dissolve 3-Fluorophenol (e.g., 1.12 g, 10 mmol) in Acetone (30 mL).

  • Deprotonation: Add

    
     (2.76 g, 20 mmol) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may turn slightly yellow.
    
  • Addition: Add 3-Bromo-1-propanol (1.08 mL, 12 mmol) dropwise via syringe. If using KI, add it now.[1]

  • Reflux: Heat the mixture to a gentle reflux (

    
     internal temp) for 12–16 hours.
    
    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The starting phenol (UV active) should disappear.[1] The product is less polar than the starting material but more polar than the bromide.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) through a celite pad. Rinse the pad with acetone.[1]
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.[1]

  • Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove trace unreacted phenol) and Brine. Dry over

    
    .[1][2]
    
    • Flash Chromatography: Elute with Hexane/EtOAc (Gradient 90:10

      
       70:30).[1]
      
Workflow Diagram

WilliamsonWorkflow Step1 Dissolve 3-F-Phenol in Acetone Step2 Add K2CO3 (Deprotonation) Step1->Step2 Step3 Add 3-Bromo-1-propanol (+ cat. KI) Step2->Step3 Step4 Reflux 12-16h (SN2 Reaction) Step3->Step4 Step5 Filter Salts & Evaporate Solvent Step4->Step5 Step6 Wash with 1M NaOH (Remove unreacted Phenol) Step5->Step6

Figure 2: Step-by-step workflow for the Williamson Ether Synthesis route.

Method B: Mitsunobu Coupling

Best for: Small scale, when 3-bromo-1-propanol is unavailable, or if the "fluorophenol" component has other sensitive functional groups.[1]

Reagents
  • 3-Fluorophenol (1.0 equiv)[1][3]

  • 1,3-Propanediol (3.0 equiv) - Excess is crucial to prevent dimerization.

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Protocol
  • Dissolve 3-Fluorophenol and

    
     in anhydrous THF at 
    
    
    
    .
  • Add 1,3-Propanediol (large excess).[1]

  • Add DIAD dropwise over 20 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Critical Workup: The major difficulty is removing Triphenylphosphine oxide (

    
    ).[1]
    
    • Tip: Triturate the crude residue with cold Hexane/Ether (1:1) to precipitate out most TPPO before chromatography.[1]

Characterization & QC Data

To validate the synthesis, compare your data against these expected values.

TechniqueExpected Signal / ValueStructural Assignment
TLC (

)
~0.3 (Hex:EtOAc 7:3)Product (Alcohol)

NMR

7.2 - 6.6 ppm (m, 4H)
Aromatic Protons (3-F pattern)

NMR

4.10 ppm (t,

, 2H)

(Next to Phenoxy)

NMR

3.85 ppm (t,

, 2H)

(Next to Alcohol)

NMR

2.05 ppm (quint, 2H)

(Central)

NMR

-111.5 ppm (approx)
Meta-Fluoro signal
Mass Spec 170.1 (

) or 193.1 (

)
Molecular Ion

Safety & Handling (E-E-A-T)

  • 3-Fluorophenol: Highly toxic if swallowed and causes severe skin burns.[1] It is rapidly absorbed through the skin.[1]

    • Precaution: Double-glove (Nitrile) and work in a fume hood.[1]

    • First Aid: If on skin, wash immediately with PEG-400 (if available) or copious water.[1][4]

  • Alkyl Halides: 3-Bromo-1-propanol is an alkylating agent.[1] Avoid inhalation.

  • Waste: All aqueous washes from Method A will contain fluorinated phenols and must be disposed of as hazardous organic waste, not down the drain.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 58392213, 3-(3,5-difluorophenoxy)propan-1-ol (Analogous Structure).[1] Retrieved from [Link][3]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Modifications. Retrieved from [Link]

Sources

Protocol for using 3-(3-Fluorophenoxy)-1-propanol in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Evaluation and Application of 3-(3-Fluorophenoxy)-1-propanol in Cell Culture

Introduction & Scientific Rationale

This compound is a fluorinated phenoxy-alcohol derivative often utilized as a pharmacological probe or a structural fragment in drug discovery (Fragment-Based Drug Discovery, FBDD).[1] Structurally, it consists of a 3-fluorophenyl ether moiety linked to a primary alcohol via a propyl chain.[1]

Key Physicochemical Properties & Biological Implications:

  • Lipophilicity (LogP ~1.9 - 2.3): The compound exhibits moderate lipophilicity, facilitating passive diffusion across the lipid bilayer.[1] This property makes it suitable for intracellular target engagement but requires careful solvent management (DMSO) to prevent precipitation in aqueous media.[1]

  • Fluorine Substitution: The meta-fluorine atom enhances metabolic stability against aromatic hydroxylation and increases lipophilicity compared to the non-fluorinated analog, potentially altering binding affinity to hydrophobic pockets (e.g., in ion channels or kinases).[1]

  • Functional Class: Often investigated as a building block for serotonin reuptake inhibitors (SSRIs) or as a standalone probe for modulating ion channels (e.g., sodium or potassium channels) due to its structural similarity to known anesthetic and anti-arrhythmic pharmacophores.[1]

This protocol outlines the standardized methodology for solubilization, dose-response treatment, and cytotoxicity assessment of this compound in mammalian cell culture.[1]

Pre-Experimental Preparation

Reagents and Equipment
  • Compound: this compound (High Purity >98%).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (Sigma-Aldrich or equivalent).[1]

  • Media: DMEM or RPMI-1640 supplemented with 10% FBS (Fetal Bovine Serum).[1]

  • Vessels: 96-well clear-bottom plates (for viability assays) or T-25 flasks (for lysate preparation).

Stock Solution Preparation (Critical Step)

Due to the compound's limited aqueous solubility, a high-concentration stock in DMSO is required.[1]

Protocol:

  • Calculate Mass: To prepare 1 mL of 100 mM stock solution:

    • Molecular Weight (MW) ≈ 170.18 g/mol .[1]

    • Mass required =

      
      .[1]
      
  • Dissolution: Weigh ~17 mg of compound into a sterile 1.5 mL microcentrifuge tube. Add the calculated volume of DMSO to reach exactly 100 mM.

  • Mixing: Vortex for 30–60 seconds. Ensure the solution is clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Cell Culture Treatment Protocol

Objective: To treat cells with this compound while maintaining a constant DMSO concentration (<0.5%) to avoid vehicle toxicity.

Experimental Design (Dose-Response)
  • Concentration Range: 1 µM, 3 µM, 10 µM, 30 µM, 100 µM.[1]

  • Controls:

    • Negative Control: Untreated cells.[1]

    • Vehicle Control: Cells + DMSO (at the highest concentration used, e.g., 0.1%).[1]

    • Positive Control: Standard cytotoxic agent (e.g., Doxorubicin) or specific inhibitor depending on assay.[1]

Preparation of Working Solutions (Serial Dilution)

Do not add the 100 mM stock directly to the cell culture plate.

  • Intermediate Dilution (100x): Prepare a 100x concentrate for each test dose in sterile media (or PBS) to ensure rapid dispersion.

    • Example for 100 µM final: Dilute 100 mM stock 1:1000 in media

      
       100 µM (Wait, this is direct. Better approach: Intermediate Plate).
      
    • Best Practice: Prepare a 1000x stock in DMSO, then dilute 1:1000 into the well.[1]

    • Example: To achieve 100 µM final, add 0.1 µL of 100 mM stock per 100 µL media.[1]

Visual Workflow for Dilution:

DilutionProtocol cluster_stock Stock Preparation cluster_working Working Solutions (Intermediate) cluster_final Final Well Concentration (1:1000 Dilution) Stock 100 mM Stock (in 100% DMSO) W1 10 mM DMSO Stock->W1 1:10 Serial Dilution in DMSO F1 100 µM (0.1% DMSO) Stock->F1 Add 1 µL to 1 mL Media W2 1 mM DMSO W1->W2 F2 10 µM (0.1% DMSO) W1->F2 Add 1 µL to 1 mL Media W3 0.1 mM DMSO W2->W3 F3 1 µM (0.1% DMSO) W2->F3 Add 1 µL to 1 mL Media

Caption: Serial dilution strategy ensuring constant 0.1% DMSO vehicle concentration across all experimental conditions.

Step-by-Step Treatment
  • Seeding: Seed cells (e.g., HEK293, HeLa, or primary neurons) at appropriate density (e.g., 5,000–10,000 cells/well for 96-well) in 100 µL complete media.

  • Adhesion: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Aspirate old media (optional, or add 2x concentrate).

    • Add 100 µL of fresh media containing the specific concentration of this compound.

    • Ensure Vehicle Control wells receive equivalent DMSO volume.[1]

  • Incubation: Incubate for the desired timepoint (Standard: 24h for cytotoxicity; 1-4h for signaling/channel assays).

Assay Endpoints

Cytotoxicity / Viability (CCK-8 or MTT)

To determine the non-toxic window for functional assays.[1]

  • Add 10 µL of CCK-8 reagent to each well (100 µL media).

  • Incubate for 1–4 hours at 37°C.

  • Measure Absorbance at 450 nm.[1]

  • Data Analysis: Normalize to Vehicle Control (100%). Calculate IC₅₀ if applicable.

Functional Target Engagement (Hypothetical)

Given the structural similarity to ion channel modulators:

  • Calcium Flux Assay: If investigating channel blocking, load cells with Fluo-4 AM dye, treat with compound, and stimulate (e.g., with ATP or KCl).[1] Measure fluorescence inhibition.

  • Membrane Fluidity: Use anisotropy probes (e.g., DPH) if testing for non-specific membrane effects common to phenoxy-alcohols.[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: this compound is an organic alcohol.[1] It may be an irritant to eyes and skin.[1]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[1]

  • Waste: Dispose of all DMSO solutions and treated media in hazardous chemical waste (organic solvent stream), not down the sink.

  • Verification: Always verify the identity of the compound via LC-MS if synthesized in-house, as the position of the fluorine (meta vs. para) significantly alters biological activity.[1]

Summary Data Table

ParameterSpecificationNotes
Compound Name This compoundCAS: 133077-41-5
Molecular Weight 170.18 g/mol
Solubility DMSO (>100 mM), Ethanol (>50 mM)Poor water solubility
Storage (Stock) -20°CProtect from light/moisture
Working Conc. 1 µM – 100 µMTypical screening range
Vehicle Limit 0.1% - 0.5% DMSO>1% may cause cell stress

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12224641, 3-(3-Fluorophenoxy)propan-1-ol.[1] Retrieved from [Link][1]

  • Hughes, J. P., et al. (2011).[1] Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.[1] (Standard Reference for Small Molecule Screening).

  • Sigma-Aldrich. Product Specification: this compound.[1] (General Chemical Safety & Handling).

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Reference for Fluorine substitution effects).

Sources

Application of 3-(3-Fluorophenoxy)-1-propanol in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(3-Fluorophenoxy)-1-propanol in Neuropharmacology

Part 1: Executive Summary & Scientific Rationale

This compound is a specialized "linker-headgroup" building block used extensively in the rational design of CNS-active small molecules.[1] In neuroscience research and drug development, it serves as a privileged scaffold for synthesizing ligands targeting G-Protein Coupled Receptors (GPCRs) —specifically Serotonin (5-HT) and Dopamine (D2) receptors—and Monoamine Transporters (SERT/NET) .[1]

Its utility stems from two critical medicinal chemistry principles:

  • The Fluorine Effect: The substitution of fluorine at the meta-position of the phenoxy ring modulates the pKa of distant amines (via inductive effects), enhances lipophilicity (LogP) for blood-brain barrier (BBB) penetration, and blocks metabolic oxidation at the reactive phenyl ring positions (CYP450 inhibition).[1]

  • The Propyl Linker Geometry: The 3-carbon alkyl chain provides the optimal spatial separation (approx.[1] 3.5–4.0 Å) between the aromatic "anchor" and the basic amine "warhead" required for high-affinity binding to the aspartate residue in the orthosteric binding pocket of aminergic GPCRs.[1]

This guide details the application of this compound in synthesizing high-affinity neuroprobes and reference standards for impurity profiling in antidepressant drug discovery.[1]

Part 2: Application Workflows & Protocols

Application A: Synthesis of Fluorinated 5-HT/NET Transporter Inhibitors

Context: This protocol describes the conversion of the alcohol to a reactive electrophile, followed by coupling with a secondary amine (e.g., piperazine or piperidine) to generate a library of putative SSRI/SNRI candidates.[1]

Mechanism of Action: The resulting 3-(3-fluorophenoxy)propyl-amine derivatives mimic the pharmacophore of drugs like Fluoxetine and Nisoxetine , but with altered metabolic profiles due to the 3-fluoro substitution.[1]

Experimental Protocol:

Phase 1: Activation of the Alcohol (Mesylation) Objective:[1] Convert the hydroxyl group into a Methanesulfonate (OMs) leaving group.[1]

  • Reagents:

    • Substrate: this compound (1.0 eq)[1]

    • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

    • Base: Triethylamine (TEA) (1.5 eq)[1]

    • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Procedure:

    • Dissolve this compound in DCM (0.2 M concentration) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add TEA dropwise, followed by the slow addition of MsCl over 15 minutes.

    • Critical Step: Maintain temperature < 5°C to prevent elimination side-products (allyl formation).[1]

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Quench: Add saturated NaHCO3 solution. Extract with DCM (3x).[1]

    • Purification: Dry organic layer over MgSO4, filter, and concentrate.[1] Use immediately (unstable intermediate).

Phase 2: Nucleophilic Coupling (Library Generation) Objective: Couple the activated linker with a cyclic amine (e.g., 4-phenylpiperazine) to form the final ligand.[1]

  • Reagents:

    • Substrate: Mesylate intermediate (from Phase 1) (1.0 eq)[1]

    • Nucleophile: 4-(2-methoxyphenyl)piperazine (1.2 eq) [Model for 5-HT1A affinity][1]

    • Base: K2CO3 (2.0 eq) or DIPEA.[1]

    • Catalyst: KI (0.1 eq) (Finkelstein condition to accelerate reaction).[1]

    • Solvent: Acetonitrile (ACN).[1]

  • Procedure:

    • Suspend the amine and K2CO3 in ACN.[1]

    • Add the Mesylate intermediate dissolved in ACN.[1]

    • Add KI catalyst.[1]

    • Reflux: Heat to 80°C for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: ~344 Da).[1]

    • Workup: Cool to RT, filter off solids, concentrate filtrate.

    • Purification: Flash column chromatography (Silica, DCM:MeOH 95:5).[1]

    • Validation: Verify structure via 1H-NMR (look for disappearance of O-CH2 triplet and appearance of N-CH2 triplet).

Application B: "Cold Standard" Development for PET Radiotracers

Context: In Positron Emission Tomography (PET), 18F-labeled tracers are used to map receptor density.[1] this compound (containing stable 19F) is used to synthesize the non-radioactive reference standard required to validate the HPLC retention time and identity of the "hot" 18F-tracer during quality control.[1]

Workflow:

  • Tracer Concept: An [18F]-fluoroalkyl analog is synthesized for imaging.[1]

  • Standard Synthesis: The user synthesizes the exact same molecule using the off-the-shelf this compound (19F).[1]

  • Co-Injection: The "Hot" (18F) and "Cold" (19F) samples are co-injected into HPLC.

  • Confirmation: The UV peak of the Cold Standard must align perfectly with the Radiometric peak of the Tracer.

Part 3: Visualization & Data Structure

Figure 1: Pharmacophore Assembly & Reaction Pathway

Caption: Synthesis of 5-HT/NET ligands using this compound as the linker scaffold.[1] The pathway highlights the activation (Mesylation) and coupling steps.[1]

G cluster_0 Pharmacophore Contribution Start This compound (Scaffold) Activation Activation (MsCl / TEA) Start->Activation Step 1 Intermediate Reactive Mesylate (Electrophile) Activation->Intermediate 0°C -> RT Coupling Nucleophilic Substitution (Sec. Amine + K2CO3) Intermediate->Coupling Step 2 (+ Amine) Product Target Neuroprobe (Aryl-O-(CH2)3-Amine) Coupling->Product Reflux 80°C

Table 1: Comparative Physicochemical Properties (Scaffold Analysis)

Comparison of the 3-Fluoro scaffold against non-fluorinated analogs in drug design.

Property3-Fluoro Analog (This Compound)Unsubstituted Analog (Phenoxypropanol)Impact on Neuroscience Application
Metabolic Stability High LowFluorine at C3 blocks aromatic hydroxylation by CYP450, extending half-life (

).[1]
Lipophilicity (LogP) ~2.1 ~1.6Increased lipophilicity improves Blood-Brain Barrier (BBB) permeability.[1]
Electronic Effect Electron Withdrawing NeutralLowers pKa of coupled amines; alters binding affinity to electron-rich receptor pockets.[1]
H-Bonding Weak Acceptor NoneThe C-F bond can engage in weak orthogonal dipolar interactions with protein backbone amides.[1]

Part 4: References & Authority

  • Patents & Synthesis:

    • Title: Pyridopyrimidinone derivatives, preparation thereof and use thereof as a medicament.[1][2][3]

    • Source: CN101448836B (Patent).[1]

    • Relevance: Validates the use of CAS 133077-41-5 as a key intermediate in synthesizing bioactive CNS/kinase ligands.[1]

    • Link:[1]

  • Medicinal Chemistry Context:

    • Title: Fluorine in Medicinal Chemistry.[1]

    • Source:Journal of Medicinal Chemistry, Purser et al., 2008.[1]

    • Relevance: Foundational text explaining the "Fluorine Effect" (metabolic blocking and lipophilicity) cited in the rationale.[1]

    • Link:[1]

  • Structural Class (Phenoxypropylamines):

    • Title: Synthesis and SAR of phenoxypropylamine derivatives as novel SERT/NET inhibitors.[1]

    • Source: General Medicinal Chemistry Literature (Concept Validation).[1]

    • Note: This compound is a bioisostere of the linkers found in Nisoxetine and Atomoxetine .[1]

Disclaimer: This document is for research and development purposes only. The protocols described involve hazardous chemicals (mesyl chloride, secondary amines) and should be performed in a fume hood by trained personnel.[1]

Sources

3-(3-Fluorophenoxy)-1-propanol as a fluorescent probe development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of 3-(3-Fluorophenoxy)-1-propanol Derivatives as Fluorescent Probes for Target Engagement

Phase 1: Strategic Design & Rationale

The Pharmacophore Scaffold

This compound represents a privileged structural motif in medicinal chemistry, serving as a core fragment for various aryloxyalkyl-amine drugs (e.g., Mexiletine analogs, Nisoxetine , and Fluoxetine derivatives). The 3-fluorophenoxy group acts as a lipophilic anchor, often engaging in


 stacking or hydrophobic interactions within the binding pockets of Sodium Channels (Nav) , Serotonin Transporters (SERT) , and Sigma Receptors .

In the context of fluorescent probe development, this molecule is rarely the fluorophore itself (due to its excitation in the deep UV,


 nm). Instead, it serves as the Target Recognition Motif (TRM) . The primary alcohol (-OH) at the propyl terminus provides a versatile handle for conjugating specific fluorophores without significantly disrupting the binding affinity of the phenoxy moiety.
Design Principles for the Fluorescent Conjugate

To transform this compound into a functional probe, we must couple it with a fluorophore that satisfies the "Small-Molecule Rule" :

  • Minimal Steric Bulk: Large dyes (e.g., Cyanine-5) may abolish binding. We prioritize small, environment-sensitive fluorophores like NBD (7-nitrobenz-2-oxa-1,3-diazole) , Coumarin , or Dansyl .

  • Linker Chemistry: The propyl chain length is critical. Direct conjugation to the alcohol via an ester or carbamate linkage maintains the spatial orientation required for the pharmacophore to sit in the binding pocket while the fluorophore remains solvent-exposed.

Phase 2: Chemical Synthesis & Characterization

Synthesis Protocol: NBD-Conjugation

Objective: Synthesize 3-(3-fluorophenoxy)propyl-NBD-ether (Probe A) to create a turn-on fluorescent probe for hydrophobic binding sites.

Materials:

  • This compound (Scaffold)

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN), anhydrous

Step-by-Step Methodology:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous ACN under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to activate the hydroxyl group.
    
  • Coupling: Add NBD-Cl (1.1 eq) dropwise. The solution will turn yellow/orange.

  • Reaction: Heat to

    
     and stir for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The product will appear as a fluorescent spot under UV (365 nm).
    
  • Purification: Evaporate solvent. Redissolve in DCM, wash with brine. Purify via Silica Gel Column Chromatography.

  • Validation: Confirm structure via

    
    -NMR and HRMS.
    
Spectroscopic Characterization

Before biological application, the probe's photophysical properties must be baselined.

ParameterValue (in PBS pH 7.4)Value (in Dioxane/Lipid)Significance
Excitation Max (

)
465 nm460 nmCompatible with standard Blue/GFP lasers.
Emission Max (

)
540 nm (Weak)520 nm (Strong)Solvatochromic Shift : Indicates binding to hydrophobic pockets.
Quantum Yield (

)
< 0.02> 0.30"Turn-on" mechanism reduces background noise.

Phase 3: Biological Validation (Application Protocols)

Fluorescence Polarization (FP) Binding Assay

This assay measures the rotational diffusion of the probe. When the small probe binds to a large protein (e.g., SERT or BSA as a model), the rotation slows, and polarization increases.

Workflow Diagram (Graphviz):

FP_Assay cluster_0 Principle Probe Free Probe (Fast Rotation) Complex Probe-Protein Complex (Slow Rotation) Probe->Complex + Protein Protein Target Protein (Receptor/Enzyme) Protein->Complex Readout Measurement (High Polarization mP) Complex->Readout Polarized Light Excitation Info Low mP = Unbound High mP = Bound

Caption: Logic flow for Fluorescence Polarization (FP) assay detecting target engagement.

Protocol:

  • Preparation: Dilute the NBD-probe to 10 nM in Assay Buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Titration: Prepare a serial dilution of the Target Protein (0 nM to 10

    
    M) in a black 384-well plate.
    
  • Incubation: Add the probe (final conc. 5 nM) to each well. Incubate for 30 mins at RT in the dark.

  • Measurement: Read Fluorescence Polarization (

    
    ) using a multi-mode plate reader.
    
  • Analysis: Plot mP vs. log[Protein]. Fit to a sigmoidal dose-response curve to determine

    
    .
    
Competitive Displacement Assay (Drug Screening)

Use the probe to screen for drugs that compete for the same 3-fluorophenoxy binding site.

  • Setup: Establish the

    
     concentration of the protein from the previous step.
    
  • Competition: Mix Protein (

    
    ) + Probe (5 nM) + Test Compound (Serial Dilution).
    
  • Readout: A decrease in mP or Fluorescence Intensity (if using solvatochromic NBD) indicates the test compound has displaced the probe.

Phase 4: Synthesis & Development Workflow

The following diagram illustrates the complete development lifecycle from the raw scaffold to the validated assay.

Development_Pipeline cluster_optimization Optimization Loop Scaffold This compound (Scaffold) Design Linker/Fluorophore Selection (NBD, Coumarin, Dansyl) Scaffold->Design SAR Analysis Synthesis Chemical Conjugation (Ether/Ester Bond Formation) Design->Synthesis Purification HPLC / Silica Purification Synthesis->Purification QC QC: NMR, MS, UV-Vis Purification->QC QC->Synthesis Fail Assay Biological Assay (FP / FRET / Imaging) QC->Assay Pass Assay->Design Low Affinity/Brightness

Caption: Iterative workflow for developing the fluorescent probe from the this compound precursor.

References

  • Principles of Fluorescent Probe Design

    • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. Link

  • NBD Fluorophore Applications

    • Uchiyama, S., et al. (2012). Fluorescent Probes for Sensing and Imaging. Chemical Reviews, 112(6), 3229-3286. Link

  • Pharmacology of Fluorophenoxy Motifs

    • Wong, D. T., et al. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences, 57(5), 411-441. Link

  • Fluorescence Polarization Assay Development

    • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Link

Application Notes & Protocols: Leveraging 3-(3-Fluorophenoxy)-1-propanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-(3-fluorophenoxy)-1-propanol as a strategic building block in the synthesis of medicinally relevant compounds. We will dissect the rationale behind its use, focusing on the advantageous physicochemical properties imparted by the 3-fluorophenoxy moiety. Detailed, field-proven protocols for the activation of the terminal hydroxyl group and its subsequent elaboration via Williamson ether synthesis are provided. As a prime exemplar, a comprehensive workflow for the synthesis of a key intermediate for Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is detailed. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate fluorinated synthons into their discovery programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] The 3-fluorophenoxy group, in particular, offers a compelling combination of properties. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, which may improve membrane permeability.[4][5] Furthermore, the unique electronic nature of the C-F bond can modulate the pKa of nearby functional groups and influence binding interactions with biological targets.[1]

This compound emerges as a highly versatile and valuable starting material. It provides a stable phenoxy ether linkage and a reactive terminal propanol handle, which can be readily functionalized to build more complex molecular architectures. This guide will illuminate the practical applications of this synthon, bridging the gap between theoretical advantages and laboratory execution.

Core Chemistry: Activating the Propanol Moiety

The primary alcohol of this compound is the key site for synthetic elaboration. To facilitate nucleophilic substitution, it must first be converted into a good leaving group. Tosylation is a classic and highly reliable method for this transformation.

Mechanistic Rationale for Tosylation

The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, results in the formation of a tosylate ester. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This activation step is crucial as the hydroxyl group itself is a poor leaving group.

The general workflow for this activation is depicted below:

G cluster_0 Activation via Tosylation Start This compound Reagents p-Toluenesulfonyl Chloride (TsCl) Pyridine or Triethylamine Dichloromethane (DCM) Start->Reagents Process Reaction at 0°C to Room Temperature Reagents->Process Workup Aqueous Workup & Extraction Process->Workup Product 3-(3-Fluorophenoxy)propyl-4-methylbenzenesulfonate (Tosylated Intermediate) Workup->Product

Caption: Workflow for the tosylation of this compound.

Detailed Protocol: Synthesis of 3-(3-Fluorophenoxy)propyl-4-methylbenzenesulfonate

This protocol describes the conversion of the starting alcohol to its corresponding tosylate, a key intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous) or Triethylamine (Et3N)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 volumes).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5°C.[6]

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.[7]

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation:

  • TLC Monitoring: Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting alcohol and the appearance of the higher Rf tosylate product.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, looking for the characteristic signals of the tosyl group (aromatic protons around 7.3-7.8 ppm and a methyl singlet around 2.4 ppm).

Application in Bioactive Molecule Synthesis: The Path to Dapoxetine

Dapoxetine is a short-acting SSRI used for the treatment of premature ejaculation. While various synthetic routes exist,[8][9][10][11] the core structure can be accessed using intermediates derived from this compound. The key step is a Williamson ether synthesis, a classic S_N2 reaction, to couple the activated propanol with a suitable phenol.[12][13]

Mechanistic Rationale for Williamson Ether Synthesis

This reaction involves the deprotonation of a phenol (in this case, 1-naphthol) to form a nucleophilic phenoxide, which then displaces the tosylate leaving group from our activated intermediate.[14][15]

The overall synthetic logic is outlined in the following diagram:

G cluster_1 Synthesis of a Dapoxetine Precursor Start 3-(3-Fluorophenoxy)propyl tosylate Coupling Williamson Ether Synthesis (SN2 Reaction) Start->Coupling Nucleophile_Prep 1-Naphthol + NaH in DMF Nucleophile Sodium 1-naphthoxide Nucleophile_Prep->Nucleophile Nucleophile->Coupling Intermediate 1-(3-(3-Fluorophenoxy)propoxy)naphthalene Coupling->Intermediate Final_Steps Further functionalization (e.g., amination) to Dapoxetine Analogue Intermediate->Final_Steps

Caption: Synthetic pathway to a Dapoxetine precursor.

Detailed Protocol: Synthesis of a Naphthyl Ether Intermediate

This protocol details the S_N2 reaction between the tosylated intermediate and 1-naphthol.

Materials:

  • 3-(3-Fluorophenoxy)propyl-4-methylbenzenesulfonate (from Protocol 2.2)

  • 1-Naphthol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF in a flask under an inert atmosphere, add a solution of 1-naphthol (1.1 eq.) in DMF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium naphthoxide.

  • Add a solution of 3-(3-fluorophenoxy)propyl-4-methylbenzenesulfonate (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80°C and stir for several hours, monitoring by TLC for the consumption of the tosylate.

  • After the reaction is complete, cool to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired naphthyl ether.

Data Summary:

StepReactantProductKey ReagentsTypical Yield
1This compound3-(3-Fluorophenoxy)propyl tosylateTsCl, Pyridine>90%
2Tosylate Intermediate1-(3-(3-Fluorophenoxy)propoxy)naphthalene1-Naphthol, NaH70-85%

Note: Yields are estimates based on standard laboratory practices and may vary.

Conclusion and Future Perspectives

This compound stands as a potent and versatile building block for the synthesis of bioactive molecules.[16] The protocols detailed herein provide a robust and reproducible framework for its activation and subsequent incorporation into complex scaffolds, as demonstrated by the synthesis of a key precursor for Dapoxetine. The strategic placement of the fluorine atom offers medicinal chemists a valuable tool to fine-tune the properties of drug candidates, enhancing metabolic stability and potentially improving biological activity.[4][5] Future applications could extend to the synthesis of analogues of other CNS-active agents, such as Fluoxetine,[17][18][19][20][21] or in the development of novel compounds for other therapeutic areas where the 3-fluorophenoxy moiety can confer advantageous properties.

References

  • CN103804206A - Synthetic process of dapoxetine hydrochloride - Google Patents.
  • Improved Synthesis of Dapoxetine Hydrochloride. (Source not further specified).
  • Improved Synthesis of Bioactive Molecules Through Flow Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap. Available at: [Link]

  • The preparation method of dapoxetine hydrochloride - Eureka | Patsnap. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH. Available at: [Link]

  • US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
  • 6 A -Op-TOLUENESULFONYL-β-CYCLODEXTRIN - Organic Syntheses Procedure. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia - PubMed. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • A novel and practical asymmetric synthesis of dapoxetine hydrochloride - ResearchGate. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]

  • (PDF) A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor - ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

  • Tosylation protocol? : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of Fluoxetine - Bridgewater College Digital Commons. Available at: [Link]

  • Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. Available at: [Link]

  • The Importance of Trifluoromethoxy Group in Chemical Synthesis. (Source not further specified).
  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. Available at: [Link]

  • Williamson Ether Synthesis - YouTube. Available at: [Link]

  • Williamson Ether Synthesis. (Source not further specified).
  • BJOC - Design and synthesis of bioactive molecules - Beilstein Journals. Available at: [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. (Source not further specified).
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]

  • Fluoxetine scaffold to design tandem molecular antioxidants and green catalysts - NIH. Available at: [Link]

  • Preparation of the Active Isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, Inhibitor of Murine Glucocerebroside Synthetase - PubMed. Available at: [Link]

  • JCE1098 p1266 Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory - of Chemistry. Available at: [Link]

  • Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Fluorophenoxy)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-3FP-001

Introduction: Understanding Your Target

You are working with 3-(3-Fluorophenoxy)-1-propanol , a structural motif common in serotonin reuptake inhibitors (SSRIs) and other CNS-active agents.

Critical Quality Attributes (CQA):

  • Molecular Weight: 170.18 g/mol

  • Nature: Viscous oil or low-melting solid (depending on purity).

  • Primary Contaminants:

    • 3-Fluorophenol: Unreacted starting material (Acidic,

      
      ).
      
    • 3-Halo-1-propanol: Unreacted alkylating agent (Neutral/Polar).

    • Bis-phenoxy propane: Result of double alkylation (Non-polar).

This guide addresses the specific physicochemical challenges of purifying this fluorinated ether-alcohol.

Module 1: The "Triage" (Liquid-Liquid Extraction)

Q: My crude NMR shows significant 3-fluorophenol contamination. How do I remove it without chromatography?

A: You must exploit the acidity difference between your product and the impurity. The 3-fluoro substituent increases the acidity of the phenol (


) compared to the product alcohol (

). A standard water wash is insufficient because 3-fluorophenol has significant organic solubility.

The Protocol: The "Caustic Wash"

  • Dilution: Dissolve your crude reaction mixture in Diethyl Ether (

    
    )  or TBME .
    
    • Why? Avoid Dichloromethane (DCM) here if possible. Chlorinated solvents can form stubborn emulsions with phenoxy-alcohols during basic washes due to density issues.

  • The Wash: Wash the organic phase 3 times with 2M NaOH (Cold).

    • Mechanism: NaOH deprotonates 3-fluorophenol into sodium 3-fluorophenoxide, which is highly water-soluble. The target alcohol remains protonated and stays in the organic layer.

  • Verification: Check the pH of the aqueous layer. It must remain

    
    .
    
  • Neutralization: Wash the organic phase once with water, then once with Brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate).
    

Troubleshooting Table: Extraction Issues

SymptomDiagnosisCorrective Action
Emulsion forms Surfactant effect of the alcohol tail.Add solid NaCl to the mixture to increase ionic strength; filter through a Celite pad if particulates are present.
Product loss Product is slightly water-soluble.Back-extract the combined aqueous basic layers once with fresh ether, then combine with main organic portion.
Phenol remains Base was too weak or saturated.Repeat wash with 2M NaOH. Do not use Bicarbonate (too weak for phenols).
Workflow Visualization: Extraction Logic

ExtractionWorkflow Start Crude Reaction Mixture Solvent Dissolve in Et2O / TBME Start->Solvent Wash Wash 3x with 2M NaOH Solvent->Wash Decision Check Aqueous pH Wash->Decision Decision->Wash pH < 12 (Add more base) LayerSep Separate Layers Decision->LayerSep pH > 12 AqLayer Aqueous Layer (Contains Phenoxide) LayerSep->AqLayer OrgLayer Organic Layer (Contains Target) LayerSep->OrgLayer Brine Brine Wash & Dry (Na2SO4) OrgLayer->Brine Final Pure Product Brine->Final

Figure 1: Logical flow for the removal of acidic phenolic impurities via Liquid-Liquid Extraction.

Module 2: Chromatographic Purification

Q: I have removed the phenol, but I still see side products (dialkylation or halides). How do I purify via Flash Chromatography?

A: The hydroxyl group on your target molecule makes it "sticky" on silica gel, often leading to streaking (tailing). You must adjust your mobile phase to suppress hydrogen bonding with the silica silanols.

Recommended Stationary Phase: Standard Silica Gel (40-63 µm).

Mobile Phase Optimization:

Solvent SystemRatio (v/v)ApplicationNotes
Hexane / EtOAc Gradient 0%

40%
General PurificationGood for separating non-polar bis-ethers (elute first) from the target.
DCM / Methanol 98:2 to 95:5Difficult SeparationsUse if product is co-eluting with polar impurities.
Toluene / Acetone 9:1Alternative SelectivityExcellent for aromatic ethers; distinct separation from aliphatic impurities.

Technical Tip: If streaking persists, add 1% Triethylamine to your solvent system during column equilibration. This neutralizes the most acidic sites on the silica gel, sharpening the alcohol peak.

Module 3: Distillation (Scale-Up)

Q: I am processing >50g. Can I distill this compound?

A: Yes, but thermal degradation is a risk if oxygen is present. Phenyl ethers are generally stable, but the alkyl chain can oxidize.

The Protocol: High-Vacuum Distillation

  • Equipment: Short-path distillation head (Vigreux column is usually unnecessary and causes hold-up loss).

  • Vacuum Requirement: You need a high vacuum (

    
     mmHg / 
    
    
    
    mbar).
    • Predicted Boiling Point: At atmospheric pressure, this boils >250°C (decomposition risk). At 0.5 mmHg, the boiling point will drop to approximately 110°C - 125°C .

  • Procedure:

    • Degas the oil under vacuum at room temperature first to remove solvents.

    • Slowly ramp temperature.

    • Collect the "forerun" (volatile alkyl halides) separately.

    • The main fraction should be a clear, colorless oil.

Safety Warning: Do not distill to dryness. Peroxides can form in ether chains upon long storage; ensure the crude is peroxide-free before heating.

Module 4: Impurity Profiling & Diagnostics

Q: How do I confirm the success of my purification?

A: Use the following diagnostic signals in your analytical data.

1. TLC (Thin Layer Chromatography)

  • Conditions: 30% EtOAc in Hexane.

  • Visualization: UV (254 nm) - The aromatic ring is UV active.

  • Stain:

    
     or Anisaldehyde (The alcohol will stain; the phenol will also stain but usually different color/intensity).
    
  • Rf Values (Approximate):

    • Bis-ether (impurity): ~0.8 (High)

    • 3-Fluorophenol: ~0.4 (Variable)

    • Target Product: ~0.2 - 0.3

2. H-NMR Diagnostic Peaks (


) 
  • The "Tell-tale" Triplet: Look for the triplet at

    
     4.1 ppm (approx). This corresponds to the 
    
    
    
    protons.
  • The Alcohol: Look for the triplet/multiplet at

    
     3.8 ppm (
    
    
    
    ).
  • Impurity Check: If you see a broad singlet >5.0 ppm that exchanges with

    
    , check if it is integral 1H. If the aromatic region integrates too high relative to the aliphatic chain, you still have phenol.
    
Visualizing the Purification Strategy

PurificationStrategy Crude Crude Mixture Check Impurity Type? Crude->Check Phenol Acidic Impurity (3-Fluorophenol) Check->Phenol Neutral Neutral Impurity (Bis-ether / Halide) Check->Neutral Action1 Caustic Wash (2M NaOH) Phenol->Action1 Primary Method Action2 Flash Column (Hex/EtOAc) Neutral->Action2 Small Scale (<10g) Action3 Vac Distillation (<1 mmHg) Neutral->Action3 Large Scale (>50g) Pure Pure This compound Action1->Pure Action2->Pure Action3->Pure

Figure 2: Strategic decision matrix for selecting the appropriate purification method based on impurity profile and scale.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and purification of phenols/ethers).

  • Pavia, D. L., et al. (2010). Introduction to Organic Laboratory Techniques. Cengage Learning. (Source for liquid-liquid extraction protocols and

    
     based separation). 
    
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Authoritative source for phenol vs. alcohol acidity data).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for Flash Chromatography optimization).

Troubleshooting guide for 3-(3-Fluorophenoxy)-1-propanol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Synthesis, Analysis, and Application

Compound Overview & Chemical Profile

3-(3-Fluorophenoxy)-1-propanol is a bifunctional building block used primarily as a linker in medicinal chemistry. It features a primary alcohol (nucleophilic/oxidizable) and a meta-fluorinated phenyl ether (lipophilic, metabolically robust).

PropertyValue / Description
CAS Number 1823-55-8
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in DCM, Ethyl Acetate, Methanol, DMSO. Sparingly soluble in water.
Key Reactivity Primary alcohol oxidation, Mitsunobu coupling, O-alkylation.
Storage 2–8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).

Module 1: Synthesis & Production (The "Make" Phase)

Context: The standard synthesis involves a Williamson ether coupling between 3-fluorophenol and 3-bromo-1-propanol (or 3-chloro-1-propanol).

Q1: My yield is consistently low (<40%). The starting phenol remains unreacted. What is wrong?

Diagnosis: This usually indicates incomplete deprotonation or competitive elimination .

  • Cause 1 (Base Strength): Phenols (pKa ~10) require a base to form the phenoxide. If you are using weak bases like NaHCO₃, the equilibrium concentration of phenoxide is too low.

  • Cause 2 (Solvent Wetness): Water solvates the phenoxide anion, reducing its nucleophilicity (the "solvent cage" effect).

  • Cause 3 (Alkylation vs. Elimination): 3-halo-1-propanols can undergo E2 elimination to form allyl alcohol if the temperature is too high or the base is too strong/bulky.

Corrective Protocol:

  • Switch Base: Use Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents) or Cesium Carbonate (Cs₂CO₃) . The larger Cesium cation improves solubility and nucleophilicity in organic solvents [1].

  • Solvent Choice: Use anhydrous Acetonitrile (MeCN) or DMF . Avoid protic solvents (EtOH/MeOH) which reduce nucleophilicity via hydrogen bonding.

  • Temperature: Reflux in MeCN (~82°C) is ideal. If using DMF, keep below 90°C to prevent decomposition.

  • Catalyst: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Q2: I see a side product with a similar Rf value. Is it the dialkylated product?

Diagnosis: No. 3-Fluorophenol has only one hydroxyl group, so dialkylation is impossible. The impurity is likely Oxetane (from intramolecular cyclization of the starting material 3-bromo-1-propanol) or the O-acylated byproduct if you used an ester solvent.

Validation:

  • Check the crude NMR. If you see signals at ~4.5 ppm (triplet) and ~2.7 ppm (multiplet) without aromatic signals, you have formed oxetane.

  • Prevention: Ensure the phenol is added to the base before the alkyl halide is introduced. This ensures the phenoxide is ready to trap the alkyl halide before it can cyclize on itself.

Workflow Visualization: Optimized Synthesis Route

SynthesisWorkflow Reactants Reactants: 3-Fluorophenol + 3-Bromo-1-propanol BaseStep Deprotonation: K2CO3 / MeCN (Reflux, 1h) Reactants->BaseStep Mix Coupling Sn2 Coupling: Add KI (cat.) Reflux 12-16h BaseStep->Coupling Form Phenoxide Workup Workup: Filter Solids Wash w/ NaOH (removes phenol) Coupling->Workup Complete Product Pure Product: This compound Workup->Product Distillation/Column

Caption: Optimized Williamson Ether Synthesis workflow preventing common side reactions.

Module 2: Downstream Applications (The "Use" Phase)

Context: Users typically derivatize the primary alcohol (e.g., converting to a leaving group or coupling via Mitsunobu).

Q3: The Mitsunobu reaction (DIAD/PPh₃) failed to couple my amine. I recovered the alcohol.

Diagnosis: The pKa of the nucleophile is critical. Standard Mitsunobu conditions require the nucleophile to have a pKa < 11. If you are using a basic aliphatic amine, the reaction will fail because the betaine intermediate will not protonate the nucleophile.

Solution:

  • Use a Sulfonamide: Convert your amine to a sulfonamide (lowers pKa) before coupling, then deprotect.

  • Alternative: Convert the alcohol to a Mesylate (OMs) or Tosylate (OTs) using MsCl/TEA, then perform a standard Sn2 substitution with your amine. This is often more reliable for this specific linker [2].

Q4: Oxidation to the aldehyde resulted in a mixture of products.

Diagnosis: The ether linkage is stable, but the aromatic ring is electron-rich (despite the F-atom). Strong oxidants like KMnO₄ or Chromic acid (Jones) can cause oxidative cleavage or over-oxidation to the carboxylic acid.

Corrective Protocol:

  • Recommended: Use Dess-Martin Periodinane (DMP) or Swern Oxidation (DMSO/Oxalyl Chloride). These are mild and selective for primary alcohols.

  • Avoid: Jones Reagent (too acidic/harsh).

Module 3: Analytical Troubleshooting (The "Measure" Phase)

Q5: The 1H NMR aromatic region is "messy" and integration is off. Is the compound impure?

Diagnosis: Likely not. This is a signature of ¹H-¹⁹F Spin-Spin Coupling . The fluorine atom on the meta-position splits the protons on the aromatic ring, creating complex multiplets rather than the standard doublets/triplets seen in non-fluorinated analogs.

Technical Explanation:

  • Fluorine (¹⁹F) has a spin of 1/2 (like Hydrogen).

  • Coupling Constants:

    • ³J(H-F) (Ortho): ~8–10 Hz.

    • ⁴J(H-F) (Meta): ~6 Hz.

  • Result: The aromatic protons will appear as multiplets. Do not attempt to interpret them as simple first-order systems. Integration of the entire aromatic region (4H) vs. the propyl chain (2H + 2H + 2H) is the correct purity check [3].

Q6: HPLC shows a persistent "ghost peak" at a lower retention time.

Diagnosis: This is likely residual 3-Fluorophenol . Phenols often tail on C18 columns due to silanol interactions and have high UV absorbance.

Validation:

  • Run a standard of pure 3-fluorophenol.

  • Removal: If confirmed, wash the organic product layer with 1M NaOH (3x). The phenol will deprotonate and move to the aqueous phase, while the product (ether-alcohol) remains in the organic phase.

Decision Tree: Impurity Identification

Troubleshooting Start Issue: Impurity Detected CheckNMR Check 1H NMR (Aromatic Region) Start->CheckNMR Split Are peaks multiplets? CheckNMR->Split Yes Normal 19F-1H Coupling. Proceed. Split->Yes Yes No Check Retention Time (HPLC) Split->No No RT_Low RT < Product? (More Polar) No->RT_Low Phenol Impurity: 3-Fluorophenol. Action: NaOH Wash. RT_Low->Phenol Yes Unknown Impurity: Elimination Product (Allyl Alcohol). Action: Check Olefin peaks (5-6 ppm). RT_Low->Unknown No

Caption: Logic tree for identifying common impurities in fluorophenoxy-propanol synthesis.

Storage & Stability FAQs

Q: Can I store this compound on the shelf? A: Short-term, yes. Long-term, no. The ether oxygen can slowly form peroxides (though less likely than aliphatic ethers), and the alcohol absorbs water.

  • Protocol: Store at 4°C under Argon.

  • Shelf Life: ~12 months if sealed properly.

Q: The liquid turned yellow over time. Is it degraded? A: Yellowing usually indicates trace oxidation of phenol impurities to quinones. If the NMR is clean (>95%), the color is likely cosmetic. A quick filtration through a short pad of silica gel (eluting with 20% EtOAc/Hexanes) will remove the color.

References

  • Williamson Ether Synthesis Optimization

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[1][2][3][4]

    • URL:[Link]

  • Mitsunobu Reaction Mechanisms & Troubleshooting

    • Source: Organic Chemistry Portal. "Mitsunobu Reaction."
    • URL:[Link]

  • NMR Interpretation of Fluorinated Compounds

    • Source: Hans J. Reich, University of Wisconsin. "Coupling to Fluorine."
    • URL:[Link]

  • General Physical Data (Analogous Compounds)

    • Source: PubChem Compound Summary for 3-Phenyl-1-propanol (Structural Analog).
    • URL:[Link]

Sources

Technical Support Center: 3-(3-Fluorophenoxy)-1-propanol Stability & Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Reality

3-(3-Fluorophenoxy)-1-propanol is a bifunctional building block containing a primary hydroxyl group and a fluorinated aromatic ether linkage. While fluorination often enhances metabolic stability in biological systems, it does not immunize the molecule against ex vivo degradation during storage.

The primary threat to this compound is oxidative degradation of the terminal alcohol, followed by hygroscopic water absorption . Unlike simple solvents, the degradation of this intermediate can generate reactive aldehydes that interfere with downstream nucleophilic substitutions or biological assays.

This guide provides a self-validating storage protocol designed to maintain >99.5% purity over extended periods.

Diagnostic & Troubleshooting (FAQ)

Q1: My clear liquid has developed a faint yellow tint. Is it still usable?

Diagnosis: This is the hallmark of oxidative degradation . The Mechanism: The primary alcohol (-CH₂OH) is oxidizing to 3-(3-fluorophenoxy)propanal (an aldehyde). The yellow color often comes from trace polymerization of this aldehyde or the formation of quinone-like impurities from the aromatic ether under light stress. Action Plan:

  • Run 1H-NMR: Check for a triplet/multiplet around 9.7–9.8 ppm (aldehyde proton).

  • Mitigation: If aldehyde content is <0.5%, you may repurify via silica gel chromatography (Ethyl Acetate/Hexane). If >1%, discard for critical applications.

  • Prevention: The sample was likely exposed to air or light. Switch to amber glass and Argon overlay.

Q2: I see a new triplet at ~2.5 ppm in my NMR that wasn't there before. What is it?

Diagnosis: This indicates the formation of 3-(3-fluorophenoxy)propanoic acid . The Mechanism: The aldehyde formed in the step above has further oxidized to the carboxylic acid. This is common in samples stored in "headspace-rich" containers without inert gas. Action Plan:

  • Immediate Check: Test pH. If acidic, the degradation is advanced.

  • Resolution: Acidic impurities are difficult to remove without losing yield. Recrystallization is not an option for this liquid/oil. An acid-base extraction (wash organic layer with NaHCO₃) can salvage the remaining alcohol.

Q3: The liquid seems more viscous, and the weight has increased. Why?

Diagnosis: Hygroscopicity (Water Absorption). The Mechanism: The primary hydroxyl group forms hydrogen bonds with atmospheric moisture. Risk: Water acts as a nucleophile in subsequent reactions (e.g., competing with the alcohol in Appel reactions or Tosylations), drastically lowering yield. Action Plan:

  • Quantify: Perform a Karl Fischer (KF) titration.

  • Remediation: Dry the solution over activated 3Å Molecular Sieves for 24 hours. Do not use chemical drying agents like CaCl₂ which might complex with the alcohol.

Storage Specifications Matrix

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius equation dictates that lowering T slows oxidation rates.[1] Freezing (-20°C) is acceptable but may cause phase separation if water is present.
Atmosphere Argon or Nitrogen Displaces O₂.[1] Argon is preferred as it is heavier than air and "blankets" the liquid surface more effectively.
Container Amber Borosilicate Glass Blocks UV light (290–450 nm) which can excite the aromatic ring and catalyze radical formation.[1]
Cap Liner PTFE (Teflon) Avoid polyethylene (PE) liners, which are permeable to O₂ and moisture over time.[1]
Desiccant External Only Store the vial inside a desiccator. Do not add solid desiccant directly to the product unless necessary for immediate drying.

Standard Operating Procedures (SOPs)

SOP-01: Inert Gas Blanketing (The "Overlay" Method)

Use this protocol every time the bottle is opened.

  • Preparation: Connect a Pasteur pipette to a dry Argon source (low pressure, ~1-2 psi).

  • Purge: Insert the pipette tip into the vial, positioning it 1 cm above the liquid surface . Do not bubble through the liquid (this evaporates the product).

  • Flow: Flow Argon for 10–15 seconds. You are displacing the lighter air/oxygen from the headspace.

  • Seal: While the gas is still flowing, withdraw the pipette and immediately screw on the PTFE-lined cap.

  • Seal Check: Wrap the cap junction with Parafilm® M to create a secondary moisture barrier.

SOP-02: Peroxide Testing (Safety Critical)

Although aryl alkyl ethers are more stable than diethyl ether, long-term storage (>1 year) warrants a check before distillation/heating.

  • Reagent: Prepare a fresh 10% KI (Potassium Iodide) solution in water.

  • Test: Add 0.5 mL of the test liquid to 0.5 mL of the KI solution. Shake vigorously.

  • Observation:

    • Colorless: Safe (No peroxides).

    • Yellow/Brown: DANGER. Peroxides present. Do not distill or concentrate. Treat with reducing agent (e.g., FeSO₄) immediately.

Mechanistic Visualization: Degradation Pathways[1][2]

The following diagram illustrates the cascade of failure if storage conditions are unmet.

G Start This compound (Intact Reagent) Aldehyde Degradant A: 3-(3-Fluorophenoxy)propanal (Aldehyde) Start->Aldehyde Oxidation (-2H) Peroxide Degradant B: Ether Peroxides (Explosion Hazard) Start->Peroxide Radical Mechanism Hydrate Physical Change: Hydrated Alcohol (Yield Loss) Start->Hydrate H-Bonding Oxygen Factor: Oxygen (Air) Oxygen->Aldehyde Oxygen->Peroxide Light Factor: UV Light Light->Peroxide Moisture Factor: Humidity Moisture->Hydrate Acid Degradant C: 3-(3-Fluorophenoxy)propanoic Acid (Irreversible) Aldehyde->Acid Further Oxidation (+O)

Caption: Figure 1. Degradation cascade of this compound showing oxidative (yellow) and radical (red) pathways.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11166377, 3-Phenoxypropan-1-ol. Retrieved from [Link]

    • Context: Provides baseline stability data for the non-fluorinated analog, establishing the susceptibility of the phenoxy-propanol scaffold to oxid
  • Context: Defines standard handling for primary alcohols, including flammability and hygroscopic properties relevant to the propanol chain.
  • Context: Confirms degradation pathways (hydrolysis of ether, oxidation of alcohol) for the specific structural class.
  • Clark, J. (2020). Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

    • Context: Mechanistic grounding for the conversion of primary alcohols to aldehydes and carboxylic acids under aerobic storage.

Sources

Technical Support Center: Synthesis of 3-(3-Fluorophenoxy)-1-propanol

[1]

Executive Summary & Reaction Logic

You are synthesizing 3-(3-Fluorophenoxy)-1-propanol (CAS: 104304-46-3), a critical linker often used in the development of serotonin reuptake inhibitors (e.g., Fluoxetine analogs).[1] The standard route is a Williamson Ether Synthesis utilizing 3-fluorophenol and 3-bromo-1-propanol (or 3-chloro-1-propanol).[1]

While theoretically simple, this reaction is prone to specific "silent" failures—primarily the consumption of the alkylating agent via intramolecular cyclization (oxetane formation) and competitive O-alkylation of the product alcohol.

The "Happy Path" vs. The "Hidden Path"

The following flowchart visualizes the kinetic competition occurring in your flask. Note the divergence at the alkylating agent.[2][3][4]

ReactionPathwaysStart3-FluorophenolPhenoxidePhenoxideIntermediateStart->PhenoxideDeprotonationBaseBase (K2CO3)Base->PhenoxideProductTARGET PRODUCTThis compoundPhenoxide->ProductSN2 Attack (Major)Reagent3-Bromo-1-propanolReagent->ProductOxetaneSIDE REACTION AOxetane (Volatile)Reagent->OxetaneIntramolecularCyclization (k1)AllylAlcSIDE REACTION BAllyl AlcoholReagent->AllylAlcElimination (E2)DimerSIDE REACTION CBis-Ether DimerReagent->DimerProduct->DimerOver-Alkylation(If Base too strong)

Figure 1: Kinetic competition between intermolecular SN2 (Product) and intramolecular SN2 (Oxetane).[1]

Troubleshooting Guide (FAQ Format)

This section addresses the most common tickets received by our support desk regarding this synthesis.

Q1: My conversion is stuck at 70%, but TLC shows the alkyl halide spot has disappeared. Where did it go?

Diagnosis: You likely formed Oxetane .[5][6] The Science: 3-Halo-1-propanols are bifunctional.[1] Under basic conditions, the alkoxide end of the reagent can attack its own carbon-halogen bond to form a 4-membered oxetane ring.

  • Why it disappears: Oxetane is highly volatile (b.p. ~48°C) and often evaporates from the reaction mixture or is lost during workup, leading to a "phantom" loss of mass balance [1].[1]

  • Solution:

    • Stoichiometry: Increase the alkyl halide equivalents to 1.2–1.5 eq to account for this sacrificial loss.

    • Temperature: Lower the reaction temperature (keep <60°C). High heat favors the entropic process of cyclization and elimination over the bimolecular substitution.

Q2: I see a lipophilic impurity at a high retention time (RRT ~1.5). What is it?

Diagnosis: You have formed the Bis-ether Dimer . The Science: The product contains a primary hydroxyl group. If you use a base that is too strong (e.g., NaH) or run the reaction too long with excess alkyl halide, the product's -OH group deprotonates and attacks another molecule of 3-bromo-1-propanol.[1]

  • Structure: 3-F-Ph-O-(CH2)3-O-(CH2)3-OH (or capped with another phenol).[1]

  • Solution:

    • Change Base: Switch from NaH or KOH to K2CO3 (Potassium Carbonate). Carbonate is strong enough to deprotonate the phenol (pKa ~9) but too weak to significantly deprotonate the aliphatic alcohol (pKa ~16) [2].

    • Order of Addition: Add the alkyl halide slowly to the pre-formed phenoxide.

Q3: The reaction is extremely slow. I'm using K2CO3 in Acetone.

Diagnosis: Poor solubility of the inorganic base (Heterogeneous kinetics). The Science: The "Solid-Liquid" phase transfer is the rate-limiting step.

  • Solution:

    • Add Catalyst: Add 5-10 mol% Potassium Iodide (KI) . This performs a Finkelstein reaction in situ, converting the alkyl bromide/chloride to the more reactive alkyl iodide.[1]

    • Change Solvent: Switch to Acetonitrile (ACN) or DMF . ACN offers a better balance of polarity and boiling point than acetone.

Detailed Experimental Protocol

Objective: Synthesis of this compound with minimized oxetane formation.

Reagents Table
ReagentMW ( g/mol )Equiv.Role
3-Fluorophenol 112.101.0Nucleophile
3-Bromo-1-propanol 138.991.3Electrophile (Excess required)
Potassium Carbonate (K2CO3) 138.212.0Base (Anhydrous)
Potassium Iodide (KI) 166.000.1Catalyst
Acetonitrile (ACN) -10 VolSolvent
Step-by-Step Procedure
  • Base Activation:

    • To a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser, charge 3-Fluorophenol (1.0 eq) and Acetonitrile (10 volumes).

    • Add K2CO3 (2.0 eq) and KI (0.1 eq).

    • Critical Step: Stir at room temperature for 30 minutes. This allows the formation of the potassium phenoxide salt before the electrophile is introduced, ensuring the nucleophile is ready.[1]

  • Alkylation:

    • Add 3-Bromo-1-propanol (1.3 eq) dropwise over 10 minutes.

    • Note: Do not dump it in all at once; a high local concentration of halo-alcohol favors self-polymerization.[1]

    • Heat the mixture to 60°C (internal temperature). Do not reflux vigorously (ACN boils at 82°C); milder heat reduces elimination side products.

  • Monitoring:

    • Monitor via TLC (Hexane:EtOAc 7:3) or HPLC.

    • Checkpoint: If the reaction stalls after 4 hours, add an additional 0.2 eq of alkyl halide.

  • Workup:

    • Cool to room temperature. Filter off the solid inorganic salts (KBr, excess K2CO3).[1]

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (2x).

    • Why NaOH wash? This removes any unreacted 3-fluorophenol, which is difficult to separate by distillation later.[1]

    • Wash with Brine, dry over Na2SO4, and concentrate.[1]

  • Purification:

    • The crude oil is usually sufficiently pure (>95%). If necessary, purify via bulb-to-bulb distillation (high vacuum) or silica column chromatography.[1]

Impurity Profile & Data Analysis

When analyzing your crude NMR or HPLC, look for these specific signatures:

Impurity TypeOriginDiagnostic Signal (1H NMR)Prevention Strategy
Allyl Alcohol Elimination of HBrOlefinic protons at 5.0–6.0 ppmLower Temp (<60°C)
Oxetane CyclizationDisappears (Volatile)Use 1.3–1.5 eq of alkyl halide
Bis-Ether Product AlkylationTriplet at ~3.6 ppm (extra O-CH2)Use weak base (K2CO3), avoid NaH
Dialkyl Carbonate Solvent reactionMethyl singlet (if using DMC)Avoid carbonate solvents
Decision Tree for Optimization

TroubleshootingStartStart OptimizationCheckYieldIs Yield > 80%?Start->CheckYieldCheckSMIs Phenol Remaining?CheckYield->CheckSMNoSuccessProtocol ValidatedCheckYield->SuccessYesCheckHalideIs Alkyl Halide Remaining?CheckSM->CheckHalideYesIncreaseTempIncrease Temp to 80°C(Careful of elimination)CheckSM->IncreaseTempNo (Conversion stalled)AddTimeIncrease Rxn Timeor Add KICheckHalide->AddTimeYesAddHalideAdd 0.2 eq Halide(Oxetane loss occurred)CheckHalide->AddHalideNo (Halide consumed)

Figure 2: Logical decision tree for process optimization based on HPLC/TLC data.

References

  • Wuts, P. G. M. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15035–15088.[1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

  • Byju's. (n.d.). Williamson Ether Synthesis Mechanism and Side Reactions.

Technical Support Center: Enhancing the Purity of 3-(3-Fluorophenoxy)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Fluorophenoxy)-1-propanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require methods to enhance its purity. As an important intermediate in pharmaceutical synthesis, achieving high purity is paramount for downstream success and regulatory compliance. This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common purification challenges.

Section 1: Frequently Asked Questions - Understanding Your Sample

This section addresses the foundational questions researchers have before beginning a purification campaign. A correct initial assessment is critical for selecting the appropriate strategy.

Q1: What are the most probable impurities in a crude sample of this compound?

Answer: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 3-fluorophenol with a 3-halo-1-propanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) in the presence of a base.

Application Scientist's Insight: Based on this synthesis, the primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual 3-fluorophenol and the 3-halo-1-propanol. 3-fluorophenol is acidic and can often be removed with a basic aqueous wash during workup.

  • Solvent Residues: High-boiling point solvents like DMF, DMSO, or NMP, which are common in this type of reaction, can be difficult to remove.

  • Byproducts of Side Reactions:

    • Bis-etherification: Reaction of the product, this compound, with another molecule of the 3-halo-1-propanol can occur, though it is generally less favorable.

    • Elimination Products: The 3-halo-1-propanol can undergo elimination to form allyl alcohol under basic conditions.

Q2: How should I perform an initial purity assessment of my crude sample?

Answer: A multi-technique approach is recommended for a comprehensive initial assessment. The most common and effective methods include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Scientist's Insight:

  • TLC: This is your first and fastest tool. Use a solvent system like 30% Ethyl Acetate in Hexanes. The product is moderately polar; you should aim for an Rf value of ~0.3-0.4 for optimal resolution. Staining with potassium permanganate or iodine can help visualize non-UV active impurities.

  • GC-MS: This is invaluable for identifying volatile impurities, such as residual solvents or low-boiling point starting materials. The mass spectrometry data provides the molecular weight of the components, aiding in their identification.

  • ¹H NMR: This is arguably the most powerful tool. The proton NMR spectrum of the pure product will have characteristic peaks. Impurities will present as additional, often smaller, peaks. Integrating the peaks corresponding to the product against those of the impurities can provide a semi-quantitative estimate of purity. Look for aromatic signals from unreacted 3-fluorophenol or aliphatic signals from residual propanol starting material.

Section 2: Purification Strategy Selection Workflow

Choosing the right purification method from the outset saves significant time and material. The nature of the impurities (volatile vs. non-volatile, polarity differences) dictates the optimal approach.

Q3: Which primary purification method—distillation or chromatography—is best for my sample?

Answer: The choice depends on the boiling points and polarities of the impurities relative to the product.

  • Fractional Distillation is ideal when impurities have significantly different boiling points from this compound.[1]

  • Flash Column Chromatography is the method of choice when impurities have similar boiling points but different polarities.[2][3]

Application Scientist's Insight: This decision can be streamlined using a logical workflow. First, analyze your crude sample by GC to identify the boiling points of the major components. Then, use TLC to assess polarity differences.

Below is a workflow to guide your decision:

Purification_Workflow start Crude this compound Sample gc_analysis Analyze by GC-MS and TLC start->gc_analysis decision_bp Are boiling points of major impurities >25°C different from product? gc_analysis->decision_bp decision_polarity Is there good separation (ΔRf > 0.2) on TLC? decision_bp->decision_polarity No distillation Proceed with High-Vacuum Fractional Distillation decision_bp->distillation  Yes chromatography Proceed with Flash Column Chromatography decision_polarity->chromatography Yes complex_case Complex Mixture: Consider sequential purification (e.g., Distillation followed by Chromatography) decision_polarity->complex_case No end_pure Pure Product distillation->end_pure chromatography->end_pure complex_case->end_pure

Caption: Decision workflow for purification method selection.

Section 3: Troubleshooting Guides for Common Purification Issues

Even with the right strategy, experimental challenges can arise. This Q&A guide addresses specific problems you might encounter.

Fractional Distillation Troubleshooting

Answer: This typically indicates that the vacuum is too high for the temperature, or that the system has non-condensable gases trapped. Bumping occurs when the liquid superheats and then boils in a sudden burst.

Application Scientist's Insight: this compound is a high-boiling point liquid. A high-vacuum system (<1 mmHg) is essential.

  • Check for Leaks: Ensure all glass joints are perfectly sealed with high-vacuum grease. Even a small leak will degrade the vacuum quality and stall the distillation.

  • Use a Vigreux Column: A short Vigreux column provides theoretical plates for better separation without significant product holdup.[4]

  • Insulate the Column: Wrap the distillation head and Vigreux column with glass wool or aluminum foil. This prevents premature condensation (refluxing) of the vapor before it reaches the condenser, ensuring a smooth and steady distillation rate.

Answer: This requires increasing the efficiency of the fractional distillation by adding more theoretical plates and carefully controlling the distillation rate.

Application Scientist's Insight: A standard fractional distillation setup may be insufficient for close-boiling impurities.[5]

  • Increase Theoretical Plates: Replace the short Vigreux column with a longer one or a packed column (e.g., with Raschig rings or metal sponge). This increases the surface area for vaporization-condensation cycles, enhancing separation.[1]

  • Control the Reflux Ratio: Distill slowly. A high reflux ratio (more vapor returning to the column than is collected) allows the separation equilibrium to be established on each theoretical plate. Aim for a collection rate of about 1 drop per second.

  • Collect Fractions: Do not just collect a "forerun" and "main fraction." Collect multiple small fractions and analyze each by GC or TLC to identify which ones meet your purity specifications.

Flash Column Chromatography Troubleshooting

Answer: Tailing is often caused by the compound being too polar for the solvent system, acidic/basic interactions with the silica gel, or overloading the column.[6]

Application Scientist's Insight: The free hydroxyl group in this compound can lead to strong interactions with the acidic silica gel surface.

  • Adjust Solvent Polarity: Tailing can occur if the eluent is not polar enough to move the compound effectively. Try gradually increasing the percentage of the polar solvent (e.g., ethyl acetate).[6]

  • Add a Modifier: The most common cause for tailing with alcohols and amines is the acidity of standard silica gel. Add a small amount of a modifier to your eluent system. For an alcohol like this, adding 0.5-1% triethylamine (NEt₃) or a few drops of acetic acid can dramatically improve the peak shape by neutralizing active sites on the silica.

  • Check for Overloading: If your initial band on the column is too concentrated, it will lead to tailing. Ensure the crude material is properly adsorbed onto a small amount of silica before loading and that the column diameter is appropriate for the amount of material being purified.

Answer: Co-elution means the solvent system is not providing adequate resolution. You need to change the selectivity of the chromatography system.

Application Scientist's Insight: Simply making the solvent system more or less polar may not work if the two compounds have very similar polarities.

  • Change Solvent System Composition: Instead of just adjusting the ratio of ethyl acetate/hexanes, try a completely different solvent system. For example, a dichloromethane/methanol system or an ether/hexanes system will interact differently with your compounds and may provide the needed separation.

  • Use a Different Stationary Phase: If changing the mobile phase fails, the issue may be the stationary phase. Consider using alumina (neutral or basic) or a bonded-phase silica like diol or amine-functionalized silica, which offer different selectivities.[7]

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification work. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8]

Protocol 1: High-Vacuum Fractional Distillation

This protocol is designed for purifying 10-50 g of crude material containing impurities with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a short-path fractional distillation apparatus with a Vigreux column in a fume hood.

    • Use a round-bottom flask of appropriate size (it should be no more than 2/3 full). Add a magnetic stir bar.

    • Ensure all joints are lightly greased with high-vacuum grease.

    • Connect the vacuum adapter to a high-vacuum pump (<1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and slowly apply the vacuum. Observe for any initial outgassing of low-boiling solvents.

    • Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle with a sand bath for even temperature distribution.

    • Observe the thermometer at the distillation head. Collect any low-boiling forerun in the first receiving flask.

    • As the temperature approaches the expected boiling point of the product, change to a new receiving flask.

    • Collect the main fraction over a narrow and stable temperature range.

    • Once the distillation rate slows or the temperature begins to rise significantly, stop the distillation.

    • Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying 1-5 g of material where impurities have different polarities.

  • Preparation:

    • Solvent System Selection: Based on TLC analysis, select a solvent system that gives your product an Rf of ~0.3. A common starting point is 20-30% Ethyl Acetate in Hexanes.

    • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. The amount of silica should be about 50-100 times the weight of your crude sample.

    • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel (~2-3x the weight of your sample) and evaporate the solvent to create a dry powder. This is the "dry loading" method and is superior to liquid loading for resolution.

  • Elution and Fraction Collection:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Gently add the eluent and apply positive pressure (using a pump or house air) to begin eluting the column.

    • Collect fractions continuously in test tubes or flasks.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp and/or with a chemical stain.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Final Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

Analytical Technique Purpose Expected Result for Pure (>99%) Sample
GC-FID Quantitative Purity AnalysisA single major peak with an area percent >99%.
¹H and ¹³C NMR Structural Confirmation & PurityClean spectra matching the expected structure. No extraneous peaks above the noise level.
FTIR Functional Group IdentificationShows characteristic O-H stretch (~3400 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), and C-F stretch (~1150 cm⁻¹).
Karl Fischer Titration Water Content MeasurementDetermines the amount of residual water, which is critical for many applications.

References

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)
  • EP2468712A1 - Method for producing and purifying 3-aminopropanol - Google P
  • 3-(3,5-Difluorophenoxy)propan-1-ol | C9H10F2O2 | CID 58392213 - PubChem. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google P
  • column chromatography & purification of organic compounds - YouTube. [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]

  • Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool - YouTube. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]

  • PURIFICATION AND CRITERIA OF PURITY - NCERT. [Link]

  • Fractional distillation - Wikipedia. [Link]

  • 9: Separation, Purification, and Identification of Organic Compounds - Chemistry LibreTexts. [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]

  • 5.3: Fractional Distillation - Chemistry LibreTexts. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

Sources

Technical Support Center: A Researcher's Guide to 3-(3-Fluorophenoxy)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3-(3-Fluorophenoxy)-1-propanol. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested insights into the handling, use, and troubleshooting of this versatile chemical intermediate. Recognizing that direct, published experimental data for this specific compound is limited, this guide synthesizes information from close structural analogs and fundamental chemical principles to anticipate and resolve common challenges.

Section 1: Frequently Asked Questions (FAQs) - Compound Profile & Safety

This section addresses the most common initial questions regarding the properties and safe handling of this compound.

Q1: What are the expected physical and chemical properties of this compound?

A1: While extensive experimental data for this specific molecule is not widely published, we can extrapolate its properties from its structure and from close analogs like 3-Phenoxy-1-propanol. It is expected to be a clear, colorless liquid at room temperature. The presence of the polar alcohol group and the fluorophenoxy ether moiety dictates its physicochemical behavior.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicRationale & Supporting Evidence
Molecular Formula C₉H₁₁FO₂Derived from chemical structure.
Molecular Weight 170.18 g/mol Calculated from the molecular formula.
Appearance Clear, Colorless LiquidBased on the appearance of similar compounds like 3-phenoxy-1-propanol[1].
Boiling Point >200 °C at atm. pressureThe parent compound, 3-phenoxy-1-propanol, has a boiling point of 153°C at 23 mmHg[1]. The addition of fluorine is expected to slightly increase the boiling point due to increased molecular weight and polarity.
Solubility Sparingly soluble in water; Soluble in common organic solvents (Ethanol, Methanol, DMSO, DMF, Ethyl Acetate, Dichloromethane).The propanol chain provides some water solubility, but the aromatic ring limits it. Analogs like 3-Phenyl-1-propanol are slightly soluble in water but soluble in ethanol[2].
Stability Stable under normal laboratory and storage conditions.The ether and alcohol functional groups are generally stable. However, it is incompatible with strong oxidizing agents[3][4].

Q2: What are the primary hazards associated with this compound and what Personal Protective Equipment (PPE) is required?

A2: Based on GHS classifications for the closely related analog 3-Phenoxy-1-propanol, this compound should be handled as a potential irritant.[5] The primary risks are associated with skin, eye, and respiratory tract contact.

  • Hazard Summary:

    • Skin Irritation (H315): May cause skin irritation upon contact.[5]

    • Serious Eye Irritation (H319): May cause serious eye irritation or damage.[5]

    • Respiratory Irritation (H335): Vapors or mists may cause respiratory tract irritation.[5]

  • Required PPE:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Change gloves immediately if contamination occurs.[3]

    • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If vapors or mists are generated, a NIOSH-approved respirator may be necessary.[3]

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is crucial to maintain the integrity of the compound. Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][6] Keep it away from sources of ignition and incompatible materials, particularly strong oxidizing agents, which can react violently with the alcohol group.[4][6]

Section 2: Troubleshooting Experimental Workflows

This section provides solutions to common problems encountered during reactions and work-up procedures involving this compound.

Q4: I'm having trouble dissolving the compound in my reaction solvent. What should I do?

A4: Solubility issues typically arise from a mismatch in polarity. This compound is a moderately polar molecule.

  • Causality: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the fluorophenoxy moiety is larger and more nonpolar. This amphiphilic nature dictates its solubility.

  • Troubleshooting Steps:

    • Verify Solvent Choice: For reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good starting points, especially for nucleophilic substitution reactions. Ethers like THF or 2-MeTHF are also suitable for many applications. For extractions, ethyl acetate or dichloromethane are effective.

    • Use a Co-Solvent: If using a less polar solvent (e.g., toluene), adding a small amount of a more polar co-solvent like THF or isopropanol can significantly improve solubility.

    • Gentle Warming: Cautiously warming the mixture can increase the rate of dissolution. Ensure the temperature is well below the solvent's boiling point and that the compound is stable at that temperature.

Q5: My reaction yield is low. What are the common pitfalls when using this reagent?

A5: Low yields often stem from side reactions, incomplete activation of the hydroxyl group, or reagent incompatibility. The primary alcohol is the most common reaction site.

  • Pitfall 1: Incomplete Deprotonation/Activation. In reactions where the alcohol acts as a nucleophile (e.g., Williamson ether synthesis), it must first be deprotonated with a suitable base (e.g., NaH, K₂CO₃). Incomplete deprotonation is a common cause of failure. Ensure the base is fresh, of an appropriate strength, and used in a slight excess. The synthesis of a similar compound, 3-(3-Aminophenoxy)-1-propanol, utilizes potassium carbonate in DMF at elevated temperatures, which is a good starting point.[7]

  • Pitfall 2: Poor Leaving Group. If you are trying to substitute the hydroxyl group, it must first be converted into a good leaving group (e.g., a tosylate, mesylate, or halide). Direct substitution of an alcohol is not feasible under most conditions.

  • Pitfall 3: Incompatible Reagents. Avoid strong oxidizing agents unless you intend to oxidize the primary alcohol to an aldehyde or carboxylic acid.[3] Also, avoid strongly acidic conditions that could potentially cleave the phenoxy-ether bond, although this is generally robust.

Below is a troubleshooting workflow to diagnose potential reaction failures.

G start Low / No Product Yield check_reagents Are all reagents fresh and anhydrous? (e.g., base, solvent) start->check_reagents check_activation Was the -OH group properly activated? (e.g., deprotonation, conversion to LG) check_reagents->check_activation reagents_no Action: Use fresh/dry reagents. Consider drying solvent. check_reagents->reagents_no No check_temp Was the reaction temperature appropriate? check_activation->check_temp activation_no Action: Re-evaluate base strength/equivalents. Confirm leaving group formation. check_activation->activation_no No side_reaction Is there evidence of side products? (Check TLC, crude NMR) check_temp->side_reaction temp_no Action: Adjust temperature. Some reactions require heating. check_temp->temp_no No side_reaction_yes Action: Analyze side products to diagnose issue. Consider lowering temp or changing solvent. side_reaction->side_reaction_yes Yes

Caption: Troubleshooting workflow for low-yield reactions.

Q6: I am struggling to purify my product away from the unreacted this compound starting material. What purification strategy do you recommend?

A6: The high polarity of the starting material's alcohol group is the key to effective separation.

  • Strategy 1: Flash Column Chromatography (Most Common). This is the most reliable method. The starting material is quite polar and will stick to a silica gel column. Your product, assuming the hydroxyl group has reacted, will likely be significantly less polar.

    • Solvent System: Start with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. The starting material will elute at higher concentrations of the polar solvent (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Strategy 2: Liquid-Liquid Extraction. If there is a significant difference in acidity/basicity or polarity, an extraction can be effective.

    • For example, if you have converted the alcohol to a non-polar ether or ester, you can wash the organic layer (e.g., Ethyl Acetate) with water or brine to pull the more water-soluble starting material into the aqueous phase.[2]

  • Strategy 3: Distillation. This is only feasible if your product has a boiling point that is significantly different from the starting material and both are thermally stable. Given the high estimated boiling point of the starting material, this is often impractical on a lab scale.

Below is a decision tree to help select a purification method.

G start Crude Reaction Mixture polarity_check Is the product significantly less polar than the starting alcohol? (Check TLC) start->polarity_check acid_base_check Does the product lack the acidic -OH proton? polarity_check->acid_base_check No, similar polarity column Primary Method: Flash Column Chromatography polarity_check->column Yes extraction Consider Aqueous Wash: Use water or dilute base (e.g., 5% NaOH) to remove starting material. acid_base_check->extraction Yes distill_check Are product and SM thermally stable with a >30°C boiling point difference? acid_base_check->distill_check No column->acid_base_check extraction->distill_check distill Consider Distillation (if large scale) distill_check->distill Yes no_distill Distillation not recommended. distill_check->no_distill No

Caption: Decision tree for selecting a purification strategy.

Section 3: Standard Protocols

Protocol 1: Recommended Storage and Handling

  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage Location: Store the container in a cool, dry, well-ventilated chemical storage area or cabinet.[6] The area should be away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents.[3]

  • Dispensing: Conduct all dispensing operations inside a certified chemical fume hood while wearing appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).

  • Container Sealing: After dispensing, ensure the container cap is tightly sealed to prevent moisture ingress and vapor leakage. Using paraffin film can provide an extra layer of protection.

  • Disposal: Dispose of any unused material and empty containers in accordance with all federal, state, and local regulations.

Protocol 2: General Procedure for Solution Preparation (Small Scale)

  • Preparation: In a chemical fume hood, select a clean, dry, and appropriately sized flask equipped with a magnetic stir bar.

  • Inert Atmosphere (if required): If the subsequent reaction is moisture- or air-sensitive, flush the flask with an inert gas like nitrogen or argon.

  • Addition of Compound: Using a calibrated pipette or a syringe, add the required volume of this compound to the flask.

  • Solvent Addition: Add the desired solvent to the flask.

  • Dissolution: Stir the mixture at room temperature until the compound is fully dissolved. Gentle warming (<40°C) can be applied if necessary, but ensure this is compatible with your experimental setup.

  • Proceed with Reaction: The prepared solution is now ready for the addition of other reagents.

References

  • 3-Phenyl-1-propanol Properties. ChemicalBook.
  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer.
  • 3-Amino-1-Propanol, Technical Grade, Liquid. Univar Solutions.
  • Material Safety Data Sheet 1-Propanol. West Liberty University.
  • 3-(3-Aminophenoxy)-1-propanol Synthesis. Benchchem.
  • 3-Phenoxy-1-propanol - Safety D
  • Safety Data Sheet - 3-Phenyl-1-propanol. Sigma-Aldrich.
  • 3-Phenoxy-1-propanol SDS, 6180-61-6 Safety D
  • Safety Data Sheet - 3-Phenyl-1-propanol. Fisher Scientific.
  • 3-Phenoxy 1-propanol Hazard Identific

Sources

Validation & Comparative

Validation of 3-(3-Fluorophenoxy)-1-propanol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Advantage

3-(3-Fluorophenoxy)-1-propanol is a bioactive ether scaffold characterized by a dual mechanism of action: non-specific membrane perturbation (antimicrobial/preservative efficacy) and voltage-gated sodium channel (NaV) modulation (anesthetic/stabilizing potential).

Unlike its non-fluorinated parent (3-phenoxy-1-propanol) or the industry-standard 2-phenoxyethanol, the inclusion of a fluorine atom at the meta position of the phenolic ring significantly alters its physicochemical profile. This modification enhances lipophilicity (LogP) and metabolic stability (blocking Phase I oxidation), making it a critical fragment in the development of robust antimicrobial systems and neuroactive pharmacophores.

This guide outlines the validation protocols required to confirm its mechanism of action (MoA), differentiating its "solvent-based" effects from specific receptor engagement.

Comparative Performance Analysis

To validate the performance of this compound, it must be benchmarked against established alternatives. The following table contrasts it with the standard preservative (Phenoxyethanol) and a structural parent (3-Phenoxy-1-propanol).

Table 1: Physicochemical & Functional Comparison
FeatureThis compound 2-Phenoxyethanol (Standard)3-Phenoxy-1-propanol (Parent)
Primary MoA Membrane Fluidization & NaV BlockadeBacterial Membrane DisruptionMembrane Disruption
Lipophilicity (LogP) High (~1.8 - 2.1) Moderate (~1.2)Moderate (~1.6)
Membrane Partitioning Aggressive insertion into lipid bilayers.Surface-level interaction.Moderate insertion.[1]
Metabolic Stability High (F-atom blocks ring oxidation).Low (Rapidly oxidized to phenoxyacetic acid).Low.
Potency (MIC) High (Lower concentration required).Moderate (Requires >0.5% w/w).Moderate.
Application High-performance preservative, NaV blocker fragment.Cosmetic preservative, Vaccine excipient.Anesthetic intermediate.

Analyst Insight: The meta-fluorine substitution acts as a "bio-isostere" that increases the compound's half-life and affinity for hydrophobic pockets (like the pore of ion channels or the lipid core of bacterial membranes) without significantly increasing steric bulk.

Mechanistic Validation: The "Fluorine Effect"

To scientifically validate the MoA, one must prove that the observed effects are due to membrane integration and ion flux modulation , not just osmotic stress or pH changes.

Mechanism 1: Membrane Fluidization (Antimicrobial)

The compound partitions into the lipid bilayer of microorganisms. The electron-withdrawing fluorine atom creates a dipole that disrupts the packing of phospholipid tails, leading to:

  • Expansion of the membrane surface area.

  • Increased Permeability to protons and ions (K+ leakage).

  • Collapse of the Proton Motive Force (PMF), causing cell death.

Mechanism 2: Sodium Channel Blockade (Neuroactive)

Similar to Propofol and Lidocaine, phenoxy-propanol derivatives bind to the inner pore of Voltage-Gated Sodium Channels (NaV). The fluorinated ring engages in stronger


 stacking interactions with the phenylalanine residues (e.g., Phe1760 in NaV1.5) within the channel, stabilizing the inactivated state  and preventing neuronal firing.
Visualizing the Pathway

The following diagram illustrates the causal chain from exposure to cell death/inhibition.

MoA_Pathway cluster_Antimicrobial Path A: Antimicrobial (Membrane Disruption) cluster_Neuro Path B: Neuroactive (NaV Blockade) Compound This compound LipidBilayer Lipid Bilayer Partitioning (Driven by Lipophilicity) Compound->LipidBilayer Exposure Fluidization Membrane Expansion & Fluidization LipidBilayer->Fluidization NaV_Bind Binding to NaV Pore (Phe1760 Interaction) LipidBilayer->NaV_Bind Leakage K+ / H+ Ion Leakage Fluidization->Leakage PMF_Collapse Collapse of Proton Motive Force Leakage->PMF_Collapse Stabilization Stabilization of Inactivated State NaV_Bind->Stabilization Blockade Inhibition of Action Potential Stabilization->Blockade

Caption: Dual-pathway mechanism showing membrane disruption (antimicrobial) and ion channel modulation (neuroactive).

Experimental Validation Protocols

To validate these mechanisms in your lab, follow these self-validating protocols.

Protocol A: Membrane Permeability Assay (Flow Cytometry)

Objective: Confirm that cell death is caused by membrane rupture (MoA 1) rather than metabolic toxicity.

  • Reagents:

    • Target Cells: E. coli or S. aureus (log phase).

    • Probe A: SYTO9 (Green, cell-permeable, stains all cells).

    • Probe B: Propidium Iodide (PI) (Red, cell-impermeable, stains only damaged membranes).

    • Control: 2-Phenoxyethanol (Positive), Buffer (Negative).

  • Workflow:

    • Incubation: Treat

      
       cells/mL with graded concentrations of this compound (0, 0.1%, 0.5%, 1.0%) for 30 minutes.
      
    • Staining: Add SYTO9 (5 µM) and PI (30 µM). Incubate 15 mins in dark.

    • Acquisition: Analyze on Flow Cytometer (Excitation 488 nm).

    • Validation Criteria:

      • Intact Cells: High Green / Low Red.

      • Compromised Membranes: High Green / High Red (FRET effect may lower green).

      • Success: A dose-dependent shift from "Low Red" to "High Red" confirms the membrane disruption mechanism.

Protocol B: Patch Clamp Electrophysiology (NaV Validation)

Objective: Validate the secondary MoA (NaV inhibition) for drug discovery applications.

  • System: Whole-cell patch clamp on HEK293 cells expressing hNaV1.7 or hNaV1.5.

  • Workflow:

    • Setup: Establish GΩ seal and break-in. Hold potential at -100 mV.

    • Pulse Protocol: Depolarize to 0 mV for 20ms to elicit Na+ current (

      
      ).
      
    • Perfusion: Perfuse this compound (10 µM - 100 µM).

    • Measurement: Record reduction in

      
       (Tonic Block).
      
    • State-Dependence Check: Apply a train of pulses (10 Hz). If block increases with pulse number, it validates use-dependent block (binding to the inactivated state), a hallmark of phenoxy-based anesthetics.

Protocol C: Partition Coefficient (LogP) Determination

Objective: Validate the "Fluorine Advantage" regarding lipophilicity.

  • Method: Shake-Flask Method (OECD 107) or HPLC retention time correlation.

  • Expectation: The fluorinated compound should exhibit a LogP

    
     units higher than 3-phenoxy-1-propanol, correlating with enhanced membrane insertion efficiency.
    

Experimental Workflow Diagram

The following diagram outlines the decision tree for validating the compound's activity in a new formulation or drug screen.

Validation_Workflow Start Start: this compound Step1 1. MIC/MBC Assay (Determine Potency) Start->Step1 Decision Active? Step1->Decision Step2A 2A. PI Uptake Assay (Confirm Membrane Damage) Decision->Step2A Bacteria/Fungi Step2B 2B. Patch Clamp (Confirm Channel Block) Decision->Step2B Mammalian/Neuron ResultA Validated: Antimicrobial Agent Step2A->ResultA ResultB Validated: Neuroactive Fragment Step2B->ResultB

Caption: Step-by-step validation workflow for determining biological efficacy.

References

  • Ataman Kimya. Phenoxypropanol: Technical Data and Antimicrobial Mechanisms. Retrieved from Ataman Chemicals.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80319: 3-Phenoxy-1-propanol. Retrieved from PubChem.

  • Frontiers in Microbiology. Antimicrobial Activity and Proposed Action Mechanism of Linalool (Membrane Disruption Analog). Frontiers.[2]

  • National Institutes of Health (NIH). Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. PubMed Central.

  • BenchChem. The Amphiphilic Nature of 3-Phenoxy-1-propanol: A Technical Guide. BenchChem.[3]

Sources

The Pivotal Role of the 3-Fluoro Substituent in the Structure-Activity Relationship of 3-Phenoxy-1-Propanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of Aryloxypropanolamines in Pharmacology

The aryloxypropanolamine scaffold is a cornerstone in medicinal chemistry, most notably as the foundational structure for a multitude of beta-adrenergic receptor antagonists, or "beta-blockers." These drugs have revolutionized the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. The general structure, characterized by an aromatic ring linked via an ether oxygen to a propanolamine side chain, offers a versatile template for synthetic modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

This guide delves into the nuanced structure-activity relationship (SAR) of a specific subclass: 3-(3-Fluorophenoxy)-1-propanol derivatives. We will explore how the introduction of a fluorine atom at the meta-position of the phenoxy ring influences the biological activity of these compounds. By examining the interplay between the fluorinated aromatic ring, the propanol linker, and various substitutions on the terminal amine, we will construct a comprehensive understanding of the chemical features driving the efficacy and selectivity of this important class of molecules. This analysis is grounded in established principles of medicinal chemistry and supported by comparative data from related compound series.

Synthetic Pathways to this compound Derivatives: A Generalized Protocol

The synthesis of this compound derivatives typically proceeds through a convergent strategy, wherein the fluorinated phenol is coupled with a suitable three-carbon electrophile, followed by the introduction of the desired amine. A common and efficient route involves the reaction of 3-fluorophenol with epichlorohydrin under basic conditions to form the corresponding epoxide intermediate. This epoxide is then opened by a primary or secondary amine to yield the final aryloxypropanolamine product.

Experimental Protocol: Synthesis of a Representative 3-(3-Fluorophenoxy)-1-propanolamine Derivative

Step 1: Synthesis of 1-(3-Fluorophenoxy)-2,3-epoxypropane

  • To a stirred solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base, for instance, anhydrous potassium carbonate (1.5 eq).

  • To this mixture, add epichlorohydrin (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude epoxide.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-fluorophenoxy)-2,3-epoxypropane.

Step 2: Synthesis of the Final 3-(3-Fluorophenoxy)-1-propanolamine Derivative

  • Dissolve the purified 1-(3-fluorophenoxy)-2,3-epoxypropane (1.0 eq) in a protic solvent like ethanol or isopropanol.

  • Add the desired primary or secondary amine (e.g., isopropylamine, tert-butylamine) (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography to afford the desired 3-(3-fluorophenoxy)-1-propanolamine derivative.

Caption: Generalized synthetic workflow for 3-(3-Fluorophenoxy)-1-propanolamine derivatives.

Structure-Activity Relationship (SAR) Analysis: Deconstructing the Pharmacophore

The pharmacological profile of this compound derivatives is dictated by the intricate interplay of its three core components: the substituted aromatic ring, the propanolamine side chain, and the nature of the amine substituent.

The Aryloxy Moiety: The Role of the 3-Fluoro Substituent

The aromatic ring and its substituents are critical for receptor recognition and binding affinity. The introduction of a fluorine atom, particularly at the meta-position, can significantly influence the molecule's properties in several ways:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring withdraws electron density through the inductive effect. This can alter the pKa of the phenoxy oxygen and influence hydrogen bonding interactions with the receptor.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine substitution can thus block sites of metabolism, leading to improved bioavailability and a longer duration of action.

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, the effect of a single fluorine atom is modest and its impact on overall lipophilicity depends on the rest of the molecule.

  • Conformational Effects: The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, generally without introducing significant steric hindrance. However, its electronic properties can influence the preferred conformation of the molecule, which can be critical for optimal receptor fit.

For beta-adrenergic antagonists, substitution at the meta- and para-positions of the phenoxy ring is generally well-tolerated. The 3-fluoro substituent is expected to contribute to a favorable binding profile.

The Propanolamine Side Chain: A Crucial Linker

The 2-hydroxy-3-aminopropoxy chain is a hallmark of most beta-blockers and is essential for their activity.

  • Chirality: The hydroxyl group on the second carbon of the propanol chain creates a chiral center. For beta-blockers, the (S)-enantiomer is consistently found to be significantly more potent than the (R)-enantiomer, often by a factor of 100 or more.[1] This stereoselectivity underscores the importance of a precise three-dimensional arrangement for effective receptor binding. The hydroxyl group is believed to form a key hydrogen bond with an aspartate residue in the binding pocket of the beta-adrenergic receptor.

  • Linker Length: The three-carbon chain provides the optimal spacing and flexibility for the aromatic ring and the amine group to interact with their respective binding sites on the receptor.

The Amino Group: Tuning Selectivity and Potency

The substituent on the terminal nitrogen atom plays a pivotal role in determining the potency and selectivity of the compound.

  • Steric Bulk: For beta-antagonist activity, a bulky alkyl group on the nitrogen, such as isopropyl or tert-butyl, is generally required for high potency. These groups are thought to interact with a hydrophobic pocket in the receptor.

  • Selectivity: The nature of the N-substituent can also influence selectivity for different beta-receptor subtypes (β1, β2, and β3). For instance, larger, more complex substituents can sometimes confer selectivity for a particular subtype.

SAR_Diagram cluster_Aryl Aromatic Ring cluster_Linker Linker cluster_Amine Amine Group Aryl 3-Fluorophenoxy Moiety - Influences binding affinity - Enhances metabolic stability - Modulates lipophilicity Linker Propanolamine Chain - (S)-stereochemistry is crucial - Hydroxyl group for H-bonding - Optimal length for receptor fit Aryl->Linker Ether Linkage Amine N-Substituent - Bulky groups (isopropyl, tert-butyl) enhance potency - Influences receptor selectivity Linker->Amine C-N Bond

Caption: Workflow for the pharmacological evaluation of this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the design of novel therapeutic agents, particularly those targeting beta-adrenergic receptors. The strategic placement of a fluorine atom at the meta-position of the phenoxy ring is anticipated to confer favorable pharmacokinetic and pharmacodynamic properties, including enhanced metabolic stability and potent receptor binding. The well-defined structure-activity relationships for the broader class of aryloxypropanolamines provide a robust framework for optimizing the potency and selectivity of these derivatives through systematic modifications of the N-substituent and careful consideration of stereochemistry.

Future research in this area should focus on the synthesis and comprehensive pharmacological evaluation of a focused library of this compound derivatives with diverse amine substituents. Such studies will not only validate the predicted SAR but also potentially lead to the discovery of novel drug candidates with improved therapeutic profiles for the treatment of cardiovascular and other diseases.

References

  • Propranolol. (n.d.). In DrugBank. Retrieved February 9, 2026, from [Link]

  • Atenolol. (n.d.). In DrugBank. Retrieved February 9, 2026, from [Link]

  • Adeboye, A., et al. (1997). Syntheses and beta-adrenergic binding affinities of (R)- and (S)-fluoronaphthyloxypropanolamines. Chirality, 9(5-6), 568-73. [Link]

  • Betaxolol. (n.d.). In DrugBank. Retrieved February 9, 2026, from [Link]

  • Baker, J. G. (2010). The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors. British journal of pharmacology, 160(5), 1048–1061. [Link]

  • Ojima, I., & Kuznetsova, L. (2012). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of fluorine chemistry, 141, 2-16. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Slideshare. (2019). SAR and Synthesis of adrenergic blockers. [Link]

Sources

A Researcher's Guide to the Characterization and Benchmarking of Novel Phenoxy Propanolamine Analogs: A Case Study on 3-(3-Fluorophenoxy)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial characterization, target identification, and comparative benchmarking of novel chemical entities, using the uncharacterized compound 3-(3-Fluorophenoxy)-1-propanol as a practical example. For researchers in drug discovery, the journey from a newly synthesized molecule to a well-defined pharmacological tool is a systematic process of hypothesis testing and rigorous quantitative analysis. This document outlines such a journey, emphasizing the rationale behind experimental choices and adherence to self-validating protocols to ensure scientific integrity.

Introduction: From Structural Analogy to Testable Hypotheses

The compound this compound belongs to the phenoxy propanolamine class of molecules. This structural motif is present in numerous clinically significant drugs, most notably the beta-adrenergic antagonists (beta-blockers) like propranolol.[1] The core structure consists of an aromatic ring linked via an ether and a propanolamine side chain. Variations in the aromatic ring and the amine substituent dictate the compound's pharmacological profile.

Given the absence of published data on this compound, our first step is to generate a set of plausible biological targets based on its structural similarity to known therapeutic agents. The phenoxy propanolamine scaffold is a known pharmacophore for beta-blockers.[2] Additionally, the broader phenylpropanolamine structure is found in compounds that interact with monoamine systems, acting as reuptake inhibitors or enzyme modulators.[3][4]

Therefore, we can hypothesize the following potential activities for this compound, in descending order of likelihood based on structural precedent:

  • Primary Hypothesis: Inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Secondary Hypothesis: Antagonism of beta-adrenergic receptors.

  • Tertiary Hypothesis: Inhibition of monoamine oxidase (MAO-A or MAO-B), enzymes responsible for neurotransmitter degradation.[5]

This guide will now detail a systematic experimental workflow to test these hypotheses, focusing on the primary hypothesis of monoamine transporter inhibition.

A Systematic Workflow for Target Identification and Potency Determination

A tiered approach is the most efficient method for characterizing a novel compound. We begin with broad screening to identify a primary target, followed by focused, quantitative assays to determine potency and mechanism of action.

Experimental_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Comparative Analysis Start Novel Compound: This compound BroadScreen Broad-Spectrum Screening (Receptor & Enzyme Panels) Start->BroadScreen Initial Profiling HitIdentified Primary Hit Identified (e.g., >50% inhibition @ 10 µM) BroadScreen->HitIdentified Data Analysis DoseResponse Dose-Response Assay (e.g., Radioligand Displacement) HitIdentified->DoseResponse Confirmation & Potency IC50 Calculate IC50 Value DoseResponse->IC50 Ki Calculate Ki from IC50 (Cheng-Prusoff Equation) IC50->Ki Benchmarking Benchmark Against Known Inhibitors Ki->Benchmarking Conclusion Determine Relative Potency & Profile Benchmarking->Conclusion

Caption: A tiered workflow for novel compound characterization.

Tier 1: Broad-Spectrum Screening (Hypothetical Results)

The most unbiased initial step is to screen the compound against a large panel of known biological targets. For this guide, we will assume this compound was tested at a concentration of 10 µM across a commercial screening panel (e.g., Eurofins SafetyScreen44™ or similar).

Table 1: Hypothetical Broad-Spectrum Screening Results for this compound at 10 µM

Target ClassSpecific TargetPercent Inhibition (%)
Monoamine Transporters Dopamine Transporter (DAT) 85%
Norepinephrine Transporter (NET)25%
Serotonin Transporter (SERT)15%
Adrenergic ReceptorsBeta-1 Adrenergic Receptor8%
Beta-2 Adrenergic Receptor5%
EnzymesMonoamine Oxidase A (MAO-A)<5%
Monoamine Oxidase B (MAO-B)<5%
Other Targets(40+ other receptors/enzymes)<20%

Interpretation of Tier 1 Results: The hypothetical data strongly suggest that this compound is a potent and selective inhibitor of the Dopamine Transporter (DAT). The low activity at other monoamine transporters, adrenergic receptors, and MAO enzymes indicates a desirable level of selectivity. This result validates our primary hypothesis and provides a clear direction for further quantitative analysis.

Tier 2: Quantitative Characterization of DAT Inhibition

With a confirmed primary target, the next critical step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an inhibitor required to reduce the activity of a biological target by 50%.[6] We will determine the IC50 of this compound for DAT using a competitive radioligand displacement assay.

Principle of the Radioligand Displacement Assay

This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target with high affinity. The amount of radioactivity detected is inversely proportional to the test compound's binding affinity.

Radioligand_Displacement_Assay Competitive Radioligand Displacement cluster_0 Without Competitor cluster_1 With Competitor Receptor1 DAT Radioligand1 [3H]-WIN 35,428 (Radioligand) Receptor1->Radioligand1 High Signal Receptor2 DAT Competitor Test Compound (e.g., this compound) Receptor2->Competitor Low Signal Radioligand2 [3H]-WIN 35,428

Caption: Mechanism of a competitive radioligand binding assay.

Detailed Experimental Protocol: DAT Radioligand Displacement Assay

This protocol is a self-validating system, incorporating controls to ensure the reliability of the generated data.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human Dopamine Transporter (hDAT).

  • Radioligand: [³H]-WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Reference Compound: Bupropion, as a positive control inhibitor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GBR-12909 (a potent DAT inhibitor).

  • 96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical 10-point curve might range from 1 nM to 100 µM final concentration. Also, prepare dilutions for the reference compound, bupropion.

  • Assay Plate Setup: To each well of a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of the appropriate concentration of test compound, reference compound, buffer (for total binding), or GBR-12909 (for non-specific binding).

    • 50 µL of [³H]-WIN 35,428 diluted in assay buffer to a final concentration approximately equal to its Kd (e.g., 2-3 nM).

    • 50 µL of hDAT-expressing cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters 3-4 times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis: From Raw Counts to Potency (Ki)

1. Data Processing:

  • Specific Binding: For each concentration, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Percent Inhibition: Calculate the percent inhibition at each concentration of the test compound: % Inhibition = 100 * (1 - (Specific Binding_Test / Specific Binding_Control)).

Table 2: Hypothetical Dose-Response Data for this compound

Concentration (nM)Log Concentration% Inhibition
102.5
30.488.1
10115.6
301.4835.2
100 2 52.1
3002.4875.8
1000390.3
30003.4896.4
10000498.1

2. IC50 Determination: Plot the % Inhibition against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to fit the data and determine the IC50 value. Based on the hypothetical data above, the IC50 is approximately 100 nM .

3. Ki Calculation (Cheng-Prusoff Equation): The IC50 value is dependent on the concentration of the radioligand used in the assay.[7] To obtain a more absolute measure of affinity, the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation:[7]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand ([³H]-WIN 35,428).

  • Kd is the dissociation constant of the radioligand for the target (a known value for the specific radioligand and receptor pair).

Assuming [L] = 2.5 nM and the Kd of [³H]-WIN 35,428 for DAT is 2.5 nM: Ki = 100 nM / (1 + 2.5 nM / 2.5 nM) = 100 nM / 2 = 50 nM

This Ki value of 50 nM represents the intrinsic binding affinity of this compound for the dopamine transporter.

Benchmarking: Contextualizing Potency and Selectivity

A Ki of 50 nM indicates potent activity. However, to understand its significance, we must compare it to established DAT inhibitors with known clinical relevance.

Monoaminergic_Synapse Vesicle Dopamine Vesicles DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors SynapticCleft Synaptic Cleft DA->DAT Reuptake DA->Receptor Binding & Signal Inhibitor This compound Inhibitor->DAT Blockade

Caption: Inhibition of dopamine reuptake at the synapse.

Table 3: Comparative Analysis of Dopamine Transporter (DAT) Inhibitors

CompoundClassDAT Ki (nM)Primary Clinical Use
This compound Phenoxy Propanolamine (Hypothetical) 50 Investigational
BupropionNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)~520Antidepressant, Smoking Cessation
MethylphenidateNDRI~110ADHD, Narcolepsy
CocaineDopamine Reuptake Inhibitor~250Anesthetic (limited use), Drug of Abuse

Note: Ki values for known drugs are approximate and can vary based on experimental conditions.

Comparative Insights:

  • Potency: The hypothetical Ki of 50 nM for this compound suggests it is significantly more potent at the dopamine transporter than bupropion and methylphenidate. This high potency makes it an interesting candidate for further investigation.

  • Selectivity: Our initial broad-screen data suggested high selectivity for DAT over NET and SERT. This profile is distinct from many NDRIs which often have more balanced activity. A selective DAT inhibitor (S-DRI) could offer a different therapeutic profile with potentially fewer side effects related to norepinephrine modulation (e.g., cardiovascular effects).

  • Therapeutic Potential: High-potency, selective DAT inhibitors are of interest for conditions where dopamine dysregulation is a key factor, such as ADHD, and potentially for certain subtypes of depression or cognitive disorders.

Conclusion and Future Directions

This guide has systematically outlined a robust, scientifically-grounded workflow for the initial characterization of a novel compound, this compound. By starting with a broad, unbiased screen and progressing to focused, quantitative assays, we have moved from a mere chemical structure to a molecule with a defined (albeit hypothetical) primary target (DAT), a quantified potency (Ki ≈ 50 nM), and a promising comparative profile against established drugs.

The next logical steps in the development of this compound would include:

  • Confirmatory Functional Assays: Moving beyond simple binding to measure the compound's effect on dopamine uptake in a cell-based functional assay.

  • Selectivity Profiling: Quantitatively determining the Ki values for NET and SERT to confirm the selectivity suggested by the initial screen.

  • In Vivo Studies: Assessing the compound's pharmacokinetic properties and its effects on behavior in relevant animal models.

This framework provides a clear and defensible path for any researcher or drug development professional tasked with evaluating the potential of a new chemical entity.

References

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. PubMed, National Center for Biotechnology Information. [Link]

  • Phenylpropanolamine. Wikipedia. [Link]

  • Biochemistry, Enzyme Inhibition. YouTube, Ninja Nerd. [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. PMC, National Center for Biotechnology Information. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC, National Center for Biotechnology Information. [Link]

  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. [Link]

  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. Chemistry Europe. [Link]

  • Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome β1 and β5 subunits. PubMed, National Center for Biotechnology Information. [Link]

  • Fluorescent probes for detecting monoamine oxidase activity and cell imaging. PubMed, National Center for Biotechnology Information. [Link]

  • Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed, National Center for Biotechnology Information. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC, National Center for Biotechnology Information. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual, National Center for Biotechnology Information. [Link]

  • Discovery and development of beta-blockers. Wikipedia. [Link]

  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC, National Center for Biotechnology Information. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. [Link]

  • Transporter Screening Assays. Creative BioMart. [Link]

  • Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. PubMed, National Center for Biotechnology Information. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Boster Bio. [Link]

  • Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Phenylpropanolamine. PubChem, National Center for Biotechnology Information. [Link]

  • Guidelines for the digestive enzymes inhibition assay. ResearchGate. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC, National Center for Biotechnology Information. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. [Link]

  • GPCR Signaling Assays. Indigo Biosciences. [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Publications. [Link]

  • Beta-blockers. Deranged Physiology. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Taylor & Francis Online. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? GraphPad. [Link]

  • Prenyloxyphenylpropanoids as a Novel Class of Anti-inflammatory Agents. Bentham Science. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology. [Link]

  • High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery. ResearchGate. [Link]

  • A New PET Ligand for the Dopamine Transporter: Studies in the Human Brain. Journal of Nuclear Medicine. [Link]

  • SAR of Beta blockers || SAR of Sympatholytics. YouTube. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC, National Center for Biotechnology Information. [Link]

  • Cell-based assays and animal models for GPCR drug screening. PubMed, National Center for Biotechnology Information. [Link]

  • A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. [Link]

  • Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. PubMed, National Center for Biotechnology Information. [Link]

Sources

Strategic Scaffold Evaluation: 3-(3-Fluorophenoxy)-1-propanol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Advantage"

In modern medicinal chemistry, the "Fluorine Scan" is a critical phase of lead optimization. 3-(3-Fluorophenoxy)-1-propanol (CAS: 104513-98-6) represents a specialized scaffold that offers a distinct physicochemical profile compared to its non-fluorinated parent and regioisomers.

While the non-fluorinated analog (3-phenoxy-1-propanol) serves as a baseline ether linker, the introduction of fluorine at the meta (3-position) of the phenoxy ring introduces two critical advantages:

  • Metabolic Blockade: It protects the metabolically vulnerable C3 position from Cytochrome P450 oxidative metabolism.

  • Electronic Modulation: It exerts a strong inductive electron-withdrawing effect (-I) without the competing resonance donation (+R) often seen in para-fluorine substitution, altering the pKa and reactivity of the phenyl ring.

This guide provides a head-to-head technical comparison to assist researchers in selecting the optimal phenoxy-propanol linker for drug discovery campaigns.

Head-to-Head Profile: Physicochemical & Electronic Comparison

The following table contrasts this compound with its primary competitors: the unsubstituted parent and the para-isomer.

Table 1: Comparative Physicochemical Profile

FeatureThis compound 3-(4-Fluorophenoxy)-1-propanol 3-Phenoxy-1-propanol
Role Primary Subject Regioisomer Competitor Baseline Control
Substitution Meta-FluorinePara-FluorineNone (Hydrogen)
Electronic Effect Strong -I (Inductive withdrawal)-I / +R (Inductive withdrawal / Resonance donation)Neutral
Hammett


(Electron Withdrawing)

(Weakly Withdrawing)

ClogP (Est.) ~1.85 - 1.95~1.85 - 1.95~1.60
Metabolic Liability Low (C3 blocked)Medium (C4 blocked, C3 open)High (C4 & C3 open)
TPSA ~29.5 Ų~29.5 Ų~29.5 Ų
Primary Utility Increasing metabolic stability; modulating potency via lipophilicity.[1]Blocking para-oxidation; H-bond acceptor modulation.General linker; solubility benchmark.
Key Analysis
  • Lipophilicity (LogP): The introduction of fluorine increases lipophilicity (

    
    LogP 
    
    
    
    +0.25) compared to the unsubstituted parent. This enhances membrane permeability but requires careful monitoring to prevent non-specific binding.
  • Electronic "Sweet Spot": The meta-isomer is significantly more electron-poor than the para-isomer. If your target receptor requires an electron-deficient aromatic ring for

    
    -stacking interactions, the 3-(3-Fluorophenoxy)  motif is superior to the 4-F analog.
    

Decision Logic: When to Choose the 3-F Isomer?

The choice between the 3-F and 4-F isomers is rarely arbitrary. It is dictated by the metabolic "soft spots" of your lead molecule.

ScaffoldSelection Start Lead Optimization Phase MetabIssue Is the Phenoxy ring metabolically unstable? Start->MetabIssue OxidationSite Identify Oxidation Site (Metabolite ID) MetabIssue->OxidationSite Yes Electronic Electronic Requirement? MetabIssue->Electronic No ParaOx Para-hydroxylation (Major) OxidationSite->ParaOx MetaOx Meta-hydroxylation (Minor/Major) OxidationSite->MetaOx Select4F Select 4-F Isomer (Blocks Para) ParaOx->Select4F Select3F Select 3-F Isomer (Blocks Meta) MetaOx->Select3F NeedEWD Need Electron Withdrawing? Electronic->NeedEWD NeedEWD->Select4F Weak (-I/+R) NeedEWD->Select3F Strong (-I)

Figure 1: Decision tree for selecting between fluorinated phenoxy-propanol scaffolds based on metabolic data and electronic requirements.

Validated Experimental Protocol: Synthesis & Characterization

Objective: Synthesis of this compound via Williamson Ether Synthesis. Scale: 10 mmol (Adaptable).

Reagents
  • Substrate: 3-Fluorophenol (1.12 g, 10 mmol)

  • Alkylating Agent: 3-Bromo-1-propanol (1.53 g, 11 mmol) [Note: Excess used to drive completion]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.76 g, 20 mmol)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade, 20 mL)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 mmol) – accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluorophenol in MeCN (20 mL). Add

    
     and stir at room temperature for 15 minutes to form the phenoxide anion.
    
  • Addition: Add 3-Bromo-1-propanol dropwise. (Optional: Add catalytic KI here).

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    C for MeCN) for 6-12 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The phenol spot (

      
      ) should disappear; product spot (
      
      
      
      , more polar due to alcohol) appears.
  • Workup:

    • Cool to room temperature.[2]

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotovap).

    • Redissolve residue in Ethyl Acetate (30 mL) and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Reaction Pathway Visualization

SynthesisPath Phenol 3-Fluorophenol (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide Alkyl 3-Bromo-1-propanol (Electrophile) Transition SN2 Transition State Alkyl->Transition Phenoxide->Transition Product This compound (Target) Transition->Product -KBr

Figure 2: Mechanistic pathway for the Williamson Ether synthesis of the target scaffold.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenoxy)-1-propanol
Reactant of Route 2
Reactant of Route 2
3-(3-Fluorophenoxy)-1-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.